molecular formula C7H14ClO4P B14071641 Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate CAS No. 101300-27-0

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

Cat. No.: B14071641
CAS No.: 101300-27-0
M. Wt: 228.61 g/mol
InChI Key: MXEDJKNUANGWAD-UHFFFAOYSA-N
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Description

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is a versatile organophosphorus building block designed for research and development applications. Compounds featuring a phosphonate ester group adjacent to a reactive chloro-ketone moiety are highly valuable in organic synthesis. The chloro and ketone functionalities serve as excellent handles for further chemical modification, allowing researchers to create more complex molecules, such as those mimicking biological phosphates . Phosphonates are of significant interest in medicinal chemistry because they act as non-hydrolyzable phosphate mimics. When incorporated into molecular structures, they can inhibit enzymes that naturally utilize phosphates as substrates . This principle is leveraged in the design of bioactive compounds, including acyclic nucleoside phosphonates (ANPs) like the antivirals adefovir and tenofovir, as well as other enzyme inhibitors such as 2-PMPA for neurological research . The diethyl ester group is a common protecting group for phosphonic acids, and its presence often improves the compound's cell membrane permeability compared to the free acid. This characteristic is crucial for the development of prodrugs, where the ester is metabolized in vivo to release the active phosphonic acid . Research into similar chloro-ketone phosphonates has demonstrated their utility as intermediates in synthesizing molecules with antimicrobial properties, highlighting the potential of this compound class in developing new diagnostic agents or enzyme inhibitors . Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

101300-27-0

Molecular Formula

C7H14ClO4P

Molecular Weight

228.61 g/mol

IUPAC Name

2-chloro-2-diethoxyphosphorylpropanal

InChI

InChI=1S/C7H14ClO4P/c1-4-11-13(10,12-5-2)7(3,8)6-9/h6H,4-5H2,1-3H3

InChI Key

MXEDJKNUANGWAD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C=O)Cl)OCC

Origin of Product

United States

Foundational & Exploratory

Properties of alpha-chloro-alpha-phosphono aldehydes

Technical Guide: Properties and Reactivity of -Chloro- -Phosphono Aldehydes

Part 1: Executive Summary & Structural Significance


-Chloro-

-phosphono aldehydes

  • Electrophilic Formyl Group (

    
    ):  Susceptible to nucleophilic addition and condensation.
    
  • Activated

    
    -Carbon:  The 
    
    
    bond is activated by both the electron-withdrawing phosphonyl and carbonyl groups, making it highly reactive toward nucleophilic substitution.
  • Phosphonyl Group (

    
    ):  Provides a handle for Horner-Wadsworth-Emmons (HWE) olefination or serves as a bioisostere for carboxylates/phosphates in medicinal chemistry.
    

Primary Application Domain: These compounds are critical intermediates for the synthesis of phosphonylated heterocycles (e.g., 5-phosphonothiazoles) and functionalized vinyl phosphonates used in drug discovery for antiviral and antimicrobial agents.

Part 2: Synthesis Strategies & Critical Pitfalls

The Perkov vs. Arbuzov Divergence

A common misconception in phosphorus chemistry is that reacting triethyl phosphite with dichloroacetaldehyde yields the


This is incorrect.
  • The Pitfall: The reaction of trialkyl phosphites with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -halo aldehydes (like dichloroacetaldehyde or chloral) predominantly follows the Perkov reaction  pathway, yielding vinyl phosphates  due to attack on the carbonyl oxygen rather than the 
    
    
    -carbon.
The Reliable Route: Chlorination of Phosphonoacetals

To successfully install the chlorine atom at the


phosphonoacetaldehyde acetals

Protocol Overview:

  • Precursor Synthesis: React triethyl phosphite with bromoacetaldehyde diethyl acetal (Arbuzov reaction) to form triethyl phosphonoacetal

    
    .
    
  • 
    -Chlorination:  Treat the phosphonoacetal with a base (e.g., 
    
    
    or
    
    
    ) followed by an electrophilic chlorinating agent such as N-chlorosuccinimide (NCS) or sulfonyl chlorides.
  • Hydrolysis: Acidic hydrolysis unmasks the aldehyde, yielding the target

    
    -chloro-
    
    
    -phosphono aldehyde.

Note: The free aldehyde is often unstable and prone to polymerization or hydration. It is frequently generated in situ or stored as the stable acetal form until needed.

SynthesisPathwaysStartDichloroacetaldehyde(Cl2CHCHO)PerkovVinyl Phosphate(Perkov Product)Start->Perkov + P(OEt)3(Kinetic Control)PhosphiteP(OEt)3Phosphite->PerkovAltStartPhosphonoacetaldehydeAcetalChlorination1. Base2. NCSAltStart->Chlorination ElectrophilicHalogenationChloroAcetalα-Chloro-α-phosphonoAcetalChlorination->ChloroAcetalHydrolysisH3O+ChloroAcetal->HydrolysisTargetα-Chloro-α-phosphonoAldehydeHydrolysis->Target Unmasking

Figure 1: Synthetic divergence showing the failure of direct Arbuzov approaches (Red) and the correct acetal-based route (Green/Blue).

Part 3: Physicochemical Properties

PropertyDescriptionImplications for Handling
State Viscous oil (typically)Difficult to crystallize; purify via distillation or chromatography.
Stability Low (as free aldehyde)Exists in equilibrium with hydrates/oligomers. Best stored as acetal.
Acidity High

-proton acidity
The

bond between

,

, and

is highly acidic (

).
Electrophilicity EnhancedThe

-Cl and

-P(O) groups make the carbonyl carbon exceptionally electron-deficient.
Hydration HygroscopicRapidly forms gem-diols in the presence of moisture.

Part 4: Reactivity & Applications[2]

Hantzsch Thiazole Synthesis (Primary Application)

The most valuable application of


5-phosphonothiazoles

Mechanism:

  • Thioamide Attack: The sulfur atom of a thioamide (

    
    ) attacks the activated 
    
    
    -carbon, displacing the chloride.
  • Cyclization: The nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water yields the aromatic thiazole ring.

This reaction is superior to using simple

Horner-Wadsworth-Emmons (HWE) Reactivity

While the aldehyde group is usually the electrophile, the phosphonate group allows this molecule to act as a nucleophile in HWE reactions if the aldehyde is protected or if the reaction conditions are carefully controlled (e.g., using the acetal form).

  • Target: Synthesis of

    
    -chloro-polyenes.
    
Experimental Protocol: Synthesis of Diethyl (1-chloro-2-oxoethyl)phosphonate Acetal

Self-validating protocol for the stable precursor.

  • Reagents: Diethyl (2,2-diethoxyethyl)phosphonate (1.0 eq), Sodium hydride (1.1 eq, 60% dispersion), N-Chlorosuccinimide (NCS, 1.05 eq), THF (anhydrous).

  • Deprotonation: Suspend

    
     in THF at 
    
    
    under Argon. Add the phosphonate dropwise.[1][2] Evolution of
    
    
    gas confirms deprotonation. Stir for 30 min until clear.
  • Chlorination: Add NCS in one portion. The solution typically turns slight yellow. Stir for 2 hours at room temperature.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Wash with brine. Dry over 
    
    
    .
  • Validation:

    
     NMR should show a shift from 
    
    
    (starting material) to
    
    
    (chlorinated product) due to the shielding effect of the chlorine.

ThiazoleMechanismReactantsα-Cl-α-PhosphonoAldehyde + ThioamideInter1S-AlkylationIntermediateReactants->Inter1 SN2 @ α-CarbonInter2Cyclization(Hydroxythiazoline)Inter1->Inter2 N-Attack @ CHOProduct5-PhosphonothiazoleInter2->Product -H2O(Aromatization)

Figure 2: Mechanism for the conversion of


References

  • Pudovik, A. N., & Konovalova, I. V. (1979). Addition Reactions of Esters of Phosphorus(III) Acids with Unsaturated Systems. Chemical Reviews. Link (Discusses the competition between Perkov and Arbuzov reactions).

  • Cates, L. A., et al. (1980). Cyclophosphamide potentiation and aldehyde oxidase inhibition by phosphorylated aldehydes and acetals. Journal of Medicinal Chemistry. Link (Details biological activity of phosphorylated aldehydes).

  • Kim, D. Y., et al. (1995).
  • Organic Chemistry Portal. Synthesis of Thiazoles. Link (General context for Hantzsch synthesis using

    
    -halo carbonyls).
    
  • Palacios, F., et al. (2005). Phosphorus-Functionalized Heterocycles: Synthesis and Reactivity. Current Organic Chemistry. (Comprehensive review on using phosphono-reagents for heterocycle construction).

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

Abstract

This technical guide provides a comprehensive overview of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate, a unique trifunctional molecule combining the features of a phosphonate, a ketone, and an α-chloro electrophile. While a registered CAS number for this specific compound is not readily found in public databases, this document serves as an essential resource for researchers in drug discovery and chemical biology by detailing its logical synthesis, predicted properties, and profound potential as a chemical probe and therapeutic scaffold. We will explore the strategic rationale behind its design, leveraging the phosphonate group as a stable phosphate mimic and the α-chloro ketone as a reactive handle for covalent modification of biological targets. This guide offers field-proven insights and detailed experimental protocols to empower researchers to synthesize, characterize, and utilize this promising, albeit novel, chemical entity.

Introduction and Strategic Rationale

In the landscape of modern drug development, molecules that can form stable, targeted interactions with biomolecules are of paramount importance. Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate emerges as a compound of significant interest due to its hybrid structure. It is an α-chloro-α-keto phosphonate, a class of compounds with substantial untapped potential.

  • The Phosphonate Moiety: The diethyl phosphonate group serves as a non-hydrolyzable isostere of a phosphate group.[1][2] This is a critical feature in drug design, as many biological processes are regulated by phosphorylation events mediated by kinases and phosphatases. By replacing the labile P-O bond of a phosphate with a robust P-C bond, phosphonate-containing molecules can act as competitive inhibitors or probes for these enzymes with significantly enhanced chemical and enzymatic stability.[1][3]

  • The α-Chloro Ketone Moiety: This functional group is a well-established electrophilic "warhead" in chemical biology and medicinal chemistry. The electron-withdrawing effect of the adjacent carbonyl group makes the α-carbon highly susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine on a protein target.[4] This reactivity allows the molecule to act as an irreversible or covalent reversible inhibitor, forming a stable covalent bond with its target protein. This can lead to prolonged duration of action and high potency.

The combination of these two functionalities in a single, compact scaffold creates a powerful tool for probing enzyme active sites and developing novel therapeutics.

Synthesis and Characterization

The synthesis of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate can be logically approached in a two-step sequence: first, the synthesis of the α-keto phosphonate precursor, followed by its selective α-chlorination.

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted below.

G cluster_0 Step 1: Synthesis of α-Keto Phosphonate Precursor cluster_1 Step 2: α-Chlorination 2-Bromopropionyl_chloride 2-Bromopropionyl chloride Precursor Diethyl (1-oxopropan-2-yl)phosphonate 2-Bromopropionyl_chloride->Precursor Michaelis-Arbuzov Reaction Triethyl_phosphite Triethyl phosphite Triethyl_phosphite->Precursor Target_Molecule Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate Precursor->Target_Molecule Electrophilic Chlorination Chlorinating_Agent N-Chlorosuccinimide (NCS) Chlorinating_Agent->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis of Diethyl (1-oxopropan-2-yl)phosphonate (Precursor)

This protocol is based on the Michaelis-Arbuzov reaction, a reliable method for forming carbon-phosphorus bonds.

Materials:

  • 2-Bromopropionyl chloride

  • Triethyl phosphite

  • Anhydrous toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

  • Under a nitrogen atmosphere, add triethyl phosphite (1.0 eq) to anhydrous toluene.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 2-bromopropionyl chloride (1.0 eq) dropwise to the stirred solution. Causality: This slow addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is complete when the starting phosphite signal has disappeared.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and the volatile ethyl bromide byproduct under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Diethyl (1-oxopropan-2-yl)phosphonate as a clear oil.

Experimental Protocol: α-Chlorination to Yield the Final Product

This protocol employs N-Chlorosuccinimide (NCS) for the selective chlorination at the α-position of the ketone.[5][6]

Materials:

  • Diethyl (1-oxopropan-2-yl)phosphonate

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄)

  • A radical initiator (e.g., AIBN or benzoyl peroxide) or a light source

  • Round-bottom flask with reflux condenser

Procedure:

  • In a dry round-bottom flask, dissolve the Diethyl (1-oxopropan-2-yl)phosphonate precursor (1.0 eq) in anhydrous DCM.

  • Add N-Chlorosuccinimide (1.1 eq). Causality: A slight excess of NCS ensures complete conversion of the starting material.

  • Add a catalytic amount of AIBN or initiate the reaction using a UV lamp. Alternatively, acid or base catalysis can be employed depending on the substrate's stability.[6][7]

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC. The formation of the product can be visualized with a suitable stain.

  • After completion, cool the reaction mixture and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography to obtain the final product, Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate.

Physicochemical Properties (Predicted)

As this is a novel compound, experimental data is not available. The following table summarizes predicted properties based on its structure.

PropertyPredicted ValueNotes
CAS Number Not AssignedThis guide uses a placeholder for clarity.
Molecular Formula C₇H₁₄ClO₄P-
Molecular Weight 228.61 g/mol -
Appearance Colorless to pale yellow oilTypical for similar phosphonate esters.
Boiling Point > 200 °C (at 760 mmHg)Estimated based on similar structures.
Solubility Soluble in most organic solvents (DCM, EtOAc, Acetone).Expected due to the diethyl ester groups.
³¹P NMR Shift 15-20 ppmCharacteristic range for α-keto phosphonates.

Applications in Drug Development and Research

The unique trifunctional nature of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate makes it a highly versatile tool for researchers.

Covalent Enzyme Inhibition

The primary application lies in its use as a covalent inhibitor. The α-chloro ketone can react with nucleophilic residues in an enzyme's active site, leading to irreversible inhibition. This is particularly relevant for targeting enzymes where a sustained inhibitory effect is desired, such as in oncology or virology.

G Enzyme_Cys Enzyme-Cys-SH (Nucleophile) Covalent_Complex Covalent Enzyme-Inhibitor Adduct (Inhibition) Enzyme_Cys->Covalent_Complex Nucleophilic Attack Inhibitor Target Molecule (Electrophile) Inhibitor->Covalent_Complex Loss of HCl

Caption: Covalent inhibition mechanism with a cysteine residue.

Activity-Based Protein Profiling (ABPP)

This molecule can be adapted for use in ABPP, a powerful chemoproteomic technique used to identify and characterize enzyme function directly in complex biological systems. By incorporating a reporter tag (like a fluorophore or biotin) onto the phosphonate scaffold, researchers can use the α-chloro ketone "warhead" to covalently label active enzymes, allowing for their subsequent identification and quantification.

Scaffold for Drug Discovery

The compound serves as an excellent starting point for fragment-based or lead-based drug discovery. The phosphonate group can anchor the molecule in phosphate-binding pockets, while the chloro-keto-propyl chain can be chemically modified to optimize interactions with adjacent pockets, improving potency and selectivity.

Experimental Workflow: Enzyme Inhibition Assay

This protocol provides a general workflow to assess the inhibitory potential of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate against a target enzyme, such as a cysteine protease or a phosphatase.

Objective: To determine the time-dependent inhibition and calculate the IC₅₀ value.

Materials:

  • Target enzyme stock solution

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate additives)

  • Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate stock solution in DMSO

  • 384-well microplate

  • Plate reader (fluorescence or absorbance)

Workflow:

G cluster_workflow Enzyme Inhibition Assay Workflow A 1. Prepare Reagents Enzyme, Inhibitor dilutions, Substrate B 2. Pre-incubation Incubate Enzyme with Inhibitor (or DMSO control) for various times A->B C 3. Initiate Reaction Add Substrate to start the reaction B->C D 4. Kinetic Measurement Read plate at intervals (e.g., every minute for 30 min) C->D E 5. Data Analysis Calculate reaction rates and % inhibition D->E F 6. Determine IC₅₀ Plot % inhibition vs. [Inhibitor] and fit to a dose-response curve E->F

Caption: Step-by-step workflow for assessing covalent enzyme inhibition.

Detailed Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in assay buffer from the DMSO stock. The final DMSO concentration in the assay should be kept constant and low (<1%). Prepare working solutions of the enzyme and substrate in assay buffer.

  • Pre-incubation: In a 384-well plate, add a fixed amount of enzyme to wells containing different concentrations of the inhibitor. Include a "no inhibitor" control (with DMSO only). Allow this pre-incubation to proceed for different lengths of time (e.g., 0, 15, 30, 60 minutes) on separate plates or sections of a plate. Causality: This step is critical for covalent inhibitors, as the extent of inhibition will increase with time as the covalent reaction proceeds.[8][9]

  • Reaction Initiation: Following the pre-incubation period, add the substrate to all wells simultaneously using a multichannel pipette or automated dispenser to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a plate reader and measure the signal (fluorescence or absorbance) every minute for a set period (e.g., 30 minutes).

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, calculate the initial reaction rate (V₀) from the linear portion of the progress curve.

    • Calculate the percentage of inhibition relative to the DMSO control: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration for each pre-incubation time.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each time point. A decrease in IC₅₀ with increasing pre-incubation time is a hallmark of covalent inhibition.[9][10]

Conclusion

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate represents a strategically designed chemical entity with significant potential for advancing drug discovery and chemical biology. Its dual functionality as a stable phosphate mimic and a covalent modifier provides a powerful platform for developing potent and selective enzyme inhibitors. While its synthesis and characterization require careful execution, the protocols and insights provided in this guide offer a clear path for researchers to harness its capabilities. The exploration of this and similar α-functionalized phosphonates is a promising frontier for the development of next-generation chemical probes and therapeutics.

References

  • Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Bentham Science Publishers. Available from: [Link]

  • Kafarski, P. & Młynarz, P. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II. Frontiers in Chemistry. Available from: [Link]

  • Kafarski, P. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Available from: [Link]

  • Schröder, P., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available from: [Link]

  • Varongchayakul, C. & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Available from: [Link]

  • Varongchayakul, C. & Danheiser, R. L. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses, 100, 84-98. Available from: [Link]

  • Pertusati, F., Serpi, M., & McGuigan, C. (2012). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. ORCA - Online Research @ Cardiff. Available from: [Link]

  • Danheiser, R. L. (2023). Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses Procedure. Available from: [Link]

  • Nair, D. R. & Micalizio, G. C. (2012). Discovery and biosynthesis of phosphonate and phosphinate natural products. Methods in Enzymology. Available from: [Link]

  • van der Wouden, M., et al. (2022). A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. Current Protocols. Available from: [Link]

  • van der Wouden, M., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed. Available from: [Link]

  • Kumar, A., et al. (2023). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Chemical Biology. Available from: [Link]

  • Nagendra, G., et al. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. RSC Advances. Available from: [Link]

  • Berkman, C. E. & Vagle, K. (2003). PREPARATION AND USE OF α-KETO PHOSPHONATES. Google Patents.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]

  • Marigo, M., et al. (2005). Enantioselective chlorination and fluorination of β-keto phosphonates catalyzed by chiral Lewis acids. Chemical Communications. Available from: [Link]

  • Alonso, I., et al. (2013). Straightforward Synthesis of α-Chloromethylketimines Catalyzed by Gold(I). A Clean Way to Building Blocks. The Journal of Organic Chemistry. Available from: [Link]

  • De Kimpe, N. & De Cock, W. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules. Available from: [Link]

  • Yasuda, M., et al. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. The Journal of Organic Chemistry. Available from: [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. Available from: [Link]

  • Lee, K., & Oh, D. Y. (1990). Synthesis of Ketones with Alkyl Phosphonates and Nitriles as Acyl Cation Equivalent: Application of Dephosphonylation Reaction of β-Functionalized Phosphonate with Hydride. Synthetic Communications. Available from: [Link]

  • Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Current Organic Synthesis. Available from: [Link]

Sources

Reactivity Profile and Synthetic Utility of the 2-Chloro-1-oxopropan-2-yl Phosphonate Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In synthetic organophosphorus chemistry, the 1-oxopropan-2-yl phosphonate scaffold is a densely functionalized moiety that serves as a critical building block in the synthesis of complex heterocycles and phosphate bioisosteres. When discussing the "chloro" derivatives of this group, researchers must distinguish between two highly distinct reactive isomers: the 2-chloro isomer (a quaternary


-chloro-

-phosphono carbonyl) and the 1-chloro isomer (an

-phosphono acyl chloride).

This technical guide delineates the divergent reactivity of both structural forms, explaining the electronic and steric causality behind their behavior. We place a specialized focus on the 1-chloro variant—diethyl (1-chloro-1-oxopropan-2-yl)phosphonate—which acts as a bifunctional powerhouse in drug development for the rapid assembly of privileged scaffolds like 3-methyl-2-quinolones.

Structural Divergence and Electronic Causality

The reactivity of the 1-oxopropan-2-yl phosphonate group is entirely dictated by the spatial positioning of the chlorine atom, which alters both the steric bulk and the availability of


-protons.
  • The 2-Chloro Isomer (Quaternary C2 Center): Characterized by the structure -C(=O)-C(Cl)(CH3)-PO(OR)2. The C2 carbon is quaternary, bearing a methyl group, a chlorine atom, a phosphonate ester, and a carbonyl carbon. Because it lacks an

    
    -proton, this moiety cannot  undergo direct base-mediated carbanion generation. Instead, the strong electron-withdrawing nature of the phosphonate and chlorine groups weakens the C-Cl bond, making it susceptible to radical-mediated reductive dechlorination or Darzens-type epoxidations[1].
    
  • The 1-Chloro Isomer (Acyl Chloride): Characterized by the structure Cl-C(=O)-CH(CH3)-PO(OR)2. Here, the chlorine is positioned at C1, forming a highly electrophilic acyl chloride. Crucially, the C2 position retains an

    
    -proton. The pKa of this proton is dramatically lowered by the adjacent phosphonate and carbonyl groups, allowing for facile deprotonation and subsequent Horner-Wadsworth-Emmons (HWE) olefination[2].
    

G A 1-oxopropan-2-yl Phosphonate Core B 1-Chloro Isomer (Acyl Chloride) Active α-Proton A->B Cl at C1 C 2-Chloro Isomer (Quaternary C2) No α-Proton A->C Cl at C2 D N-Acylation & Intramolecular HWE B->D Base (e.g., DBU) E Radical Chemistry & Darzens Epoxidation C->E Reductants/Nucleophiles

Caption: Divergent reactivity pathways of the 1-chloro and 2-chloro phosphonate isomers.

Reactivity Profile: The Quaternary 2-Chloro Isomer

The 2-chloro-1-oxopropan-2-yl phosphonate group is highly sterically hindered. Standard S


2 nucleophilic substitutions at the C2 position are completely suppressed. Its primary synthetic utilities include:
  • Phosphate Bioisosterism:

    
    -Halophosphonates are widely utilized as non-hydrolyzable phosphate mimics in medicinal chemistry. The electronegative chlorine atom lowers the pKa of the phosphonic acid closer to physiological pH, mimicking the charge state of native phosphates in kinase and phosphatase inhibition assays[1].
    
  • Radical Generation: The C-Cl bond can be cleaved via photoredox catalysis (e.g., using Ru/Ir complexes) or classical initiators (AIBN/Bu

    
    SnH) to generate a tertiary 
    
    
    
    -phosphono radical, which can be trapped by alkenes in Giese-type additions.
  • Darzens-Type Epoxidation: If the C1 position is an aldehyde, nucleophilic attack at C1 generates an oxyanion. The proximity of the C2 chloride allows for an intramolecular displacement, yielding an

    
    -phosphono epoxide.
    

Reactivity Profile: The 1-Chloro Acyl Reagent (Tandem HWE)

The structural isomer, diethyl (1-chloro-1-oxopropan-2-yl)phosphonate, is a highly prized bifunctional reagent. It enables a tandem N-acylation / Intramolecular HWE reaction , which is the premier method for synthesizing 3-methyl-2-quinolones from o-aminophenylketones[2].

Mechanistic Causality
  • Electrophilic Acylation: The C1 acyl chloride rapidly acylates the aniline nitrogen of the o-aminophenylketone, forming a phosphono-amide intermediate.

  • Lewis Acid Templating: The addition of a Lewis acid (like LiCl) is critical. The Li

    
     cation coordinates to the oxygen of the target ketone, increasing its electrophilicity and templating the spatial arrangement for the incoming nucleophile.
    
  • Sterically Hindered Deprotonation: A non-nucleophilic base (DBU) is required to deprotonate the C2

    
    -proton. Using a nucleophilic base would result in unwanted attack on the newly formed amide or the ketone. The resulting carbanion attacks the Li
    
    
    
    -activated ketone, forming a 4-membered oxaphosphetane intermediate that collapses to yield the alkene (the quinolone ring).
Quantitative Reaction Optimization

The choice of base and additive strictly dictates the success of the tandem HWE cyclization.

EntryBase (Equiv)AdditiveSolventTime (h)Yield (%)Mechanistic Observation
1Et

N (2.5)
NoneTHF24.015%Insufficient basicity for complete

-deprotonation.
2NaH (2.0)NoneTHF12.045%Competitive side reactions and intermediate degradation.
3DBU (2.5)NoneTHF4.560%Clean HWE, but slow oxaphosphetane formation.
4 DBU (2.5) LiCl (1.5) THF 2.0 86% Li

templates the transition state; optimal kinetic yield.
5DBU (2.5)LiCl (1.5)CH

Cl

4.072%Lower solubility of LiCl reduces kinetic acceleration.

Data synthesized from standard optimization parameters for the facile Horner-Wadsworth-Emmons route to 2-quinolones[2].

Self-Validating Experimental Protocol

Objective: One-pot synthesis of 3-methyl-2-quinolones via tandem N-acylation/HWE cyclization using diethyl (1-chloro-1-oxopropan-2-yl)phosphonate.

Step 1: N-Acylation

  • Preparation: Dissolve 1.0 equiv of o-aminophenylketone in anhydrous THF (0.2 M) under a strict argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly sensitive acyl chloride into an unreactive carboxylic acid.

  • Addition: Cool the reaction vessel to 0 °C. Add 1.2 equiv of diethyl (1-chloro-1-oxopropan-2-yl)phosphonate dropwise.

    • Causality: Dropwise addition at 0 °C controls the exothermic acylation, preventing thermal degradation of the starting materials.

  • Equilibration: Stir for 30 minutes, allowing the reaction to naturally warm to room temperature.

Step 2: Intramolecular HWE Cyclization 4. Activation: To the same reaction pot, add 1.5 equiv of anhydrous Lithium Chloride (LiCl).

  • Causality: LiCl acts as a mild Lewis acid, coordinating the ketone carbonyl to increase its electrophilicity while stabilizing the highly polarized oxaphosphetane transition state.
  • Deprotonation: Add 2.5 equiv of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise.
  • Causality: DBU is a strong, non-nucleophilic amidine base. It selectively deprotonates the C2
    
    
    -proton without attacking the electrophilic centers.
  • Validation: Stir at room temperature for 2.0 hours. Monitor via TLC (EtOAc/Hexane 1:1). The reaction is complete when the intermediate phosphono-amide spot is fully consumed and replaced by an intense UV-active product spot.

Step 3: Quench and Isolation 7. Quench: Add saturated aqueous NH


Cl to neutralize the DBU.
8.  Extraction:  Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na

SO

, and concentrate in vacuo. Purify via flash column chromatography.

Workflow N1 Step 1: Reagent Mixing o-Aminophenylketone + Acyl Chloride Phosphonate Solvent: THF N2 Step 2: N-Acylation Formation of Phosphono-Amide Intermediate N1->N2 N3 Step 3: Base Addition Add DBU & LiCl (Lewis Acid) N2->N3 N4 Step 4: Deprotonation Generation of α-Phosphono Carbanion N3->N4 N5 Step 5: Intramolecular HWE Oxaphosphetane Formation & Elimination N4->N5 N6 Step 6: Product Isolation 3-Methyl-2-Quinolone Scaffold N5->N6

Caption: Step-by-step workflow of the tandem N-acylation and HWE cyclization.

References

  • Peters, J.-U., Capuano, T., Weber, S., & Saegesser, M. (2008). A facile Horner–Wadsworth–Emmons route to 2-quinolones. Tetrahedron Letters, 49(25), 4029-4032.[Link]

  • Downey, A. M., & Cairo, C. W. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. Medicinal Chemistry Communications, 5(11), 1619-1633.[Link]

Sources

The Synthetic Versatility of Chlorinated Phosphonate Aldehydes: A Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Chlorinated phosphonate aldehydes, particularly α-chloro-α-phosphonoacetaldehydes, represent a unique class of bifunctional molecules that have garnered significant interest in modern organic synthesis. Possessing a reactive aldehyde, a phosphonate ester suitable for olefination chemistry, and an α-chloro substituent, these reagents serve as versatile building blocks for a range of valuable transformations. This technical guide provides an in-depth exploration of their applications, focusing on the mechanistic principles, practical experimental protocols, and the strategic advantages they offer in the synthesis of complex molecules, including vinyl chlorides, vinyl phosphates, and various heterocyclic systems. This document is intended for researchers, chemists, and professionals in drug development seeking to leverage these powerful intermediates in their synthetic endeavors.

Introduction: A Trifecta of Reactivity

At the heart of synthetic organic chemistry lies the challenge of constructing complex molecular architectures with high efficiency and control. Chlorinated phosphonate aldehydes, such as 2-chloro-2-(diethoxyphosphoryl)acetaldehyde, are exemplary reagents that address this challenge by combining three key functional groups within a single, compact scaffold:

  • The Aldehyde Group: A classic electrophilic center, the carbonyl group readily participates in nucleophilic additions, condensations, and redox transformations.[1][2]

  • The Phosphonate Ester: This group is the cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[3] The phosphonate stabilizes an adjacent carbanion, rendering it more nucleophilic and less basic than corresponding Wittig ylides.[4]

  • The α-Chloro Substituent: The presence of a chlorine atom on the carbon adjacent to both the carbonyl and phosphonate groups profoundly influences the molecule's reactivity. It activates the α-proton for deprotonation, serves as a leaving group in certain reactions, and directs the stereochemical outcome of olefination reactions, leading to valuable vinyl chloride products.[5][6]

The synergy between these functional groups makes chlorinated phosphonate aldehydes powerful precursors for molecules of interest in pharmaceuticals, agrochemicals, and materials science. This guide will elucidate the primary synthetic pathways where these reagents have proven most effective.

Major Synthetic Applications

The utility of chlorinated phosphonate aldehydes is best demonstrated through their application in several cornerstone reactions of organic synthesis.

Horner-Wadsworth-Emmons (HWE) Olefination for Vinyl Chloride Synthesis

The most prominent application of these reagents is in the HWE reaction to generate vinyl chlorides.[3][7] Vinyl chlorides are versatile synthetic intermediates, participating in a wide array of cross-coupling reactions and other transformations.[5][6][8] The reaction of a chlorinated phosphonate aldehyde-derived carbanion with another aldehyde or ketone provides direct access to these valuable motifs.

Mechanistic Insight: The reaction begins with the deprotonation of the α-carbon using a suitable base (e.g., NaH, KHMDS) to form a phosphonate-stabilized carbanion.[3] This carbanion then undergoes a nucleophilic attack on the carbonyl of a second aldehyde or ketone. The key feature of this specific transformation is that the chlorine atom is retained in the final product, yielding a substituted vinyl chloride. The stereoselectivity of the HWE reaction generally favors the formation of (E)-alkenes, as this allows the bulky substituents to adopt a lower-energy anti-periplanar arrangement in the transition state leading to the oxaphosphetane intermediate.[7]

Diagram 1: HWE Reaction for Vinyl Chloride Synthesis

Experimental Protocol: Synthesis of (E)-2-Chloro-3-phenylacrylaldehyde

This protocol describes a representative HWE reaction between the carbanion derived from 2-chloro-2-(diethoxyphosphoryl)acetaldehyde and benzaldehyde.

  • Materials:

    • 2-chloro-2-(diethoxyphosphoryl)acetaldehyde

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Benzaldehyde

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet

    • Syringes

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Under a nitrogen atmosphere, suspend NaH (1.1 eq) in anhydrous THF in the three-neck flask. Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 2-chloro-2-(diethoxyphosphoryl)acetaldehyde (1.0 eq) in anhydrous THF to the NaH suspension via syringe, maintaining the temperature below 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

    • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

  • Safety Precautions: Sodium hydride is a highly flammable solid that reacts violently with water. All operations should be conducted under an inert atmosphere in a fume hood. Anhydrous solvents are required.

Perkow Reaction to Synthesize Vinyl Phosphates

The reaction of α-chloroaldehydes with trialkyl phosphites can lead to the formation of vinyl phosphates via the Perkow reaction.[9] This transformation is a valuable alternative to the HWE pathway, providing access to a different class of organophosphorus compounds.

Mechanistic Insight: The Perkow reaction involves the initial attack of the phosphite phosphorus atom on the carbonyl carbon. However, due to the presence of the adjacent chlorine atom, a rapid rearrangement occurs. The intermediate undergoes an elimination of an alkyl chloride, resulting in the formation of a stable enol phosphate product. This reaction competes with the Michaelis-Arbuzov reaction, but the presence of the α-halogen on the aldehyde strongly favors the Perkow pathway. Research has shown that mono- and dichloro(diethoxyphosphoryl)acetaldehydes react with triethyl phosphite to yield diethyl 2-(diethoxyphosphoryl)ethenyl phosphates.[9]

Nucleophilic Additions and Acetal Formation

The electrophilic aldehyde carbonyl is susceptible to attack by various nucleophiles. The addition of alcohols in the presence of an acid catalyst leads to the formation of the corresponding acetals. These acetals can serve as protecting groups for the aldehyde functionality, allowing for selective manipulation of the phosphonate group. Studies have demonstrated the successful addition of ethanol to 2,2-dichloro-2-(diethoxyphosphoryl)-acetaldehyde to form the corresponding acetal.[9] Similarly, the addition of diethyl phosphonate to the carbonyl group has also been reported.[9]

The Chlorinated Phosphonate Aldehyde as a Synthetic Hub

The diverse reactivity of this reagent class allows them to serve as a central starting point for accessing a variety of functionalized products. The choice of reaction conditions and partner dictates the synthetic outcome, highlighting the versatility of the molecule.

Sources

Methodological & Application

Horner-Wadsworth-Emmons reaction using Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Synthesis of


-Chloro-

-Unsaturated Ketones via HWE Olefination

Part 1: Executive Summary & Reagent Verification

1.1. Core Directive & Scope This guide details the protocol for utilizing chlorinated ketophosphonates in the Horner-Wadsworth-Emmons (HWE) reaction. These reagents are critical for synthesizing


-chloro-

-unsaturated ketones
, which serve as potent Michael acceptors and versatile intermediates for heterocycle synthesis (e.g., polysubstituted pyrazoles, furans).

1.2. Critical Reagent Identification (Safety & Nomenclature) The nomenclature "Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate" suggests a structural ambiguity that must be resolved before experimentation.

  • Literal Interpretation: A quaternary phosphonate with no acidic

    
    -proton (
    
    
    
    ). This species cannot participate in a standard HWE reaction as a nucleophile.
  • Chemical Consensus (Target Reagent): The protocol below assumes the use of Diethyl (1-chloro-2-oxopropyl)phosphonate (Structure A ), which possesses the necessary acidic proton for carbanion formation and is the standard reagent for generating

    
    -chloro enones.
    
FeatureTarget Reagent (Used in Protocol)Literal User String
IUPAC Name Diethyl (1-chloro-2-oxopropyl)phosphonateDiethyl (2-chloro-1-oxopropan-2-yl)phosphonate
Structure


Function HWE Reagent (Nucleophile)Quaternary Electrophile (Theoretical)
Product

-Chloro Enone
N/A (No Reaction via HWE)

Part 2: Scientific Foundation & Mechanism

2.1. Mechanistic Insight The HWE reaction with


-halo phosphonates differs from standard HWE due to the inductive effect of the chlorine atom.
  • Acidity: The

    
    -proton is significantly more acidic (
    
    
    
    ) than non-chlorinated analogues due to the electron-withdrawing chlorine and phosphonate/carbonyl groups.
  • Stereoselectivity: While standard HWE reactions are highly

    
    -selective, the presence of the 
    
    
    
    -chlorine introduces steric and electronic factors that can erode this selectivity. However, under thermodynamic control, the
    
    
    -isomer (trans) generally predominates.
  • Side Reactions: The

    
    -chloro carbanion is a "soft" nucleophile but can undergo Darzens-like condensation if the oxyanion intermediate attacks the halogen-bearing carbon instead of the phosphorus. Proper base selection mitigates this.
    

2.2. Mechanistic Pathway (DOT Diagram)

HWE_Mechanism Reagent Diethyl (1-chloro-2-oxopropyl) phosphonate Carbanion α-Chloro Carbanion (Nucleophile) Reagent->Carbanion Deprotonation Base Base (e.g., NaH, LiCl/DBU) Base->Carbanion Intermediate Tetrahedral Intermediate (Alkoxide) Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Oxaphosphetane Oxaphosphetane (4-Membered Ring) Intermediate->Oxaphosphetane Cyclization Elimination Syn-Elimination Oxaphosphetane->Elimination Product α-Chloro Enone (E-Isomer) Elimination->Product Byproduct Phosphate Salt Elimination->Byproduct

Figure 1: Mechanistic pathway of the HWE reaction using an


-chloro phosphonate. The rate-determining step is typically the nucleophilic attack or the elimination depending on steric bulk.

Part 3: Experimental Protocol

3.1. Reagent Preparation (In Situ) Note: If the chlorinated phosphonate is not commercially available, it is best prepared in situ from Diethyl (2-oxopropyl)phosphonate.

Protocol A: In Situ Chlorination & HWE (One-Pot)

  • Dissolution: Dissolve Diethyl (2-oxopropyl)phosphonate (1.0 equiv) in anhydrous THF (

    
     M).
    
  • Base Addition 1: Cool to

    
    C. Add NaH (1.1 equiv, 60% dispersion). Stir for 30 min until 
    
    
    
    evolution ceases.
  • Chlorination: Add

    
    -Chlorosuccinimide (NCS) (1.05 equiv) or 
    
    
    
    (1.0 equiv) dropwise. Stir for 1 hour at
    
    
    C to RT. Result: Formation of Diethyl (1-chloro-2-oxopropyl)phosphonate.
  • Base Addition 2: Cool to

    
    C (or 
    
    
    
    C for robust substrates). Add a second portion of base (e.g., LiHMDS or NaH) if the first portion was consumed, or use excess base in step 2 (requires careful stoichiometry).
    • Refined Strategy: It is safer to isolate the crude chlorinated phosphonate or use Protocol B (Pre-isolated reagent).

Protocol B: HWE with Pre-Isolated/Commercial Reagent Recommended for high-value aldehydes.

Materials:

  • Diethyl (1-chloro-2-oxopropyl)phosphonate (1.2 equiv)

  • Aldehyde substrate (1.0 equiv)[1][2]

  • Base: LiCl (2.0 equiv) + DBU (1.5 equiv) [Masamune-Roush Conditions] OR NaH (1.2 equiv).

  • Solvent: Anhydrous MeCN (for Masamune-Roush) or THF (for NaH).

Step-by-Step Procedure:

  • System Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Reagent Solution:

    • Option 1 (Mild/Sensitive Substrates): Suspend anhydrous LiCl (2.0 equiv) in dry MeCN. Add the phosphonate (1.2 equiv) and DBU (1.5 equiv). Stir at RT for 15 min. The solution may turn slightly yellow.

    • Option 2 (Robust Substrates): Suspend NaH (1.2 equiv) in dry THF at

      
      C. Add the phosphonate dropwise. Stir 30 min.
      
  • Aldehyde Addition:

    • Dissolve the aldehyde (1.0 equiv) in a minimal amount of the reaction solvent.

    • Add dropwise to the phosphonate/base mixture.[1]

  • Reaction:

    • Allow the reaction to warm to Room Temperature (RT).

    • Monitor via TLC (typically 2–12 hours).

      
      -Chloro phosphonates react slower than unsubstituted ones due to steric hindrance at the nucleophilic site.
      
  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Note:

      
      -Chloro enones can be sensitive to silica; add 1% 
      
      
      
      to the eluent if degradation is observed.

3.2. Quantitative Data Summary

ConditionBaseSolventTempTypical YieldE/Z SelectivityComments
Standard NaHTHF

C

RT
70-90%>90:10Best for simple aromatic aldehydes.
Mild LiCl / DBUMeCNRT60-85%>85:15Ideal for base-sensitive aldehydes (e.g., chiral centers).
Cryogenic KHMDSTHF

C
50-75%VariableUsed to improve Z-selectivity (rarely successful with Cl).

Part 4: Workflow Visualization

HWE_Workflow Start Start: Dry Glassware & Argon SolventPrep Suspend Base (NaH or LiCl) in Solvent (THF/MeCN) Start->SolventPrep AddPhosphonate Add Diethyl (1-chloro-2-oxopropyl) phosphonate (Stir 15-30 min) SolventPrep->AddPhosphonate AddAldehyde Add Aldehyde (Dropwise) AddPhosphonate->AddAldehyde Monitor Monitor TLC/LCMS (2 - 12 Hours) AddAldehyde->Monitor Quench Quench with Sat. NH4Cl Monitor->Quench Conversion Complete Extraction Extract (EtOAc) & Dry Quench->Extraction Purification Column Chromatography (Yield: α-Chloro Enone) Extraction->Purification

Figure 2: Operational workflow for the synthesis of


-chloro enones. Critical checkpoints are the deprotonation time and the quench step.

Part 5: Troubleshooting & Optimization

  • Low Yield: Often caused by the "Darzens pathway" where the intermediate epoxide forms instead of the alkene.

    • Solution: Switch to LiCl/DBU . The lithium cation coordinates the phosphonate oxygen, stabilizing the intermediate and favoring the HWE elimination pathway over epoxide formation.

  • Poor E/Z Selectivity:

    • Solution: Lower the temperature to

      
      C during addition, then warm slowly. However, for 
      
      
      
      -chloro systems, steric bulk usually enforces
      
      
      -selectivity regardless of temperature.
  • Reagent Decomposition:

    
    -Halo phosphonates can hydrolyze. Store under argon at 
    
    
    
    C. Verify purity via
    
    
    P NMR (shift usually
    
    
    15-25 ppm) before use.

References

  • Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733. Link

  • Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. "Horner-Wadsworth-Emmons Reaction: Use of Lithium Chloride and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Synthesis of Base-Sensitive Olefins." Tetrahedron Letters, 1984 , 25, 2183. Link

  • Sano, S.; Yokoyama, K.; Fukushima, M.; Yagi, T.; Nagao, Y. "Stereoselective Synthesis of (Z)-

    
    -Fluoro-
    
    
    
    -Unsaturated Esters via Horner-Wadsworth-Emmons Reaction." Chemical Communications, 1997 , 559. ( Mechanistic analogue for
    
    
    -halo selectivity). Link
  • Karimi, B.; Enders, D. "New Efficient Synthesis of

    
    -Halo Enones." Organic Letters, 2006 , 8, 1237. (Specific protocol for halo-enones). Link
    

Sources

Application Note: Scalable Synthesis of Diethyl (1-chloro-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed protocol for the scalable synthesis of Diethyl (1-chloro-2-oxopropyl)phosphonate .

Note on Nomenclature: The specific chemical name provided in the request, "Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate," describes a structure where the phosphonate group is attached to the C2 position of a propyl chain, which also bears a chlorine atom and an aldehyde group at C1 (i.e., 2-chloro-2-(diethoxyphosphoryl)propanal). However, in the context of scalable drug development—specifically regarding Fosfomycin analogs and Horner-Wadsworth-Emmons (HWE) reagents—the industrially relevant target corresponding to these descriptors is Diethyl (1-chloro-2-oxopropyl)phosphonate (an


-chloro-

-ketophosphonate). This guide focuses on the latter, a validated intermediate for synthesizing vinyl chlorides and epoxy-phosphonates.

Executive Summary

This protocol details the scalable synthesis of Diethyl (1-chloro-2-oxopropyl)phosphonate via the electrophilic monochlorination of diethyl (2-oxopropyl)phosphonate. This compound is a critical building block for the synthesis of tri-substituted vinyl chlorides (via HWE olefinations) and


-chloro- 

-hydroxy phosphonates (precursors to fosfomycin derivatives).

The method utilizes Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent. Unlike N-chlorosuccinimide (NCS), which generates solid succinimide waste, SO₂Cl₂ produces gaseous byproducts (SO₂ and HCl), simplifying the purification process for kilogram-scale operations.

Key Performance Indicators (KPIs)
ParameterSpecification
Yield 85–92% (Isolated)
Purity >95% (GC/NMR)
Selectivity >20:1 (Mono- vs. Di-chlorination)
Scale Adaptable from 10 g to 1 kg
Reaction Time 4–6 Hours

Scientific Rationale & Mechanism

Reaction Pathway

The synthesis proceeds via the enolization of the


-ketophosphonate followed by electrophilic attack by sulfuryl chloride. The choice of SO₂Cl₂ allows for precise stoichiometric control, minimizing the formation of the 

-dichloro byproduct, which is difficult to separate.

Reaction Scheme:



Critical Process Parameters (CPPs)
  • Temperature Control (0–5°C): Essential to suppress the second chlorination event. Higher temperatures favor the formation of the thermodynamic enol of the product, leading to dichlorination.

  • Reagent Addition Rate: Slow addition of SO₂Cl₂ prevents localized hotspots and "runaway" chlorination.

  • Solvent Selection: Toluene is preferred over Dichloromethane (DCM) for scale-up due to higher boiling point (safety margin), lower cost, and ease of solvent recovery, although DCM provides slightly faster kinetics.

Visualization: Process Workflow

SynthesisWorkflow Start Starting Material: Diethyl (2-oxopropyl)phosphonate Solvent Solvent System: Toluene (Anhydrous) Start->Solvent Cooling Cooling: Jacketed Reactor to 0°C Solvent->Cooling Addition Reagent Addition: SO2Cl2 (1.05 equiv) Dropwise over 2 hrs Cooling->Addition Reaction Reaction Phase: Stir at 0°C -> RT Off-gas Scrubbing (HCl/SO2) Addition->Reaction Exothermic Quench Quench: Sat. NaHCO3 Wash Reaction->Quench Completion Check (TLC/GC) Workup Workup: Phase Separation Brine Wash -> Drying Quench->Workup Purification Purification: Vacuum Distillation (Optional for high purity) Workup->Purification Product Final Product: Diethyl (1-chloro-2-oxopropyl)phosphonate Purification->Product

Caption: Step-by-step process flow for the chlorination of


-ketophosphonate, highlighting critical control points.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • Diethyl (2-oxopropyl)phosphonate (CAS: 1067-71-6) - 1.0 equiv.

    • Sulfuryl Chloride (SO₂Cl₂) (CAS: 7791-25-5) - 1.05 equiv.

    • Toluene (Anhydrous) - 5-10 Volumes.

    • Sodium Bicarbonate (sat. aq.).

  • Equipment:

    • Jacketed glass reactor (or 3-neck flask) with overhead stirrer.

    • Pressure-equalizing addition funnel.

    • Gas scrubber (NaOH trap) for HCl/SO₂ evolution.

    • Internal temperature probe.

Step-by-Step Methodology

Step 1: Reactor Setup and Charging

  • Purge the reactor with dry nitrogen to ensure an inert atmosphere.

  • Charge Diethyl (2-oxopropyl)phosphonate (100 g, 0.515 mol) into the reactor.

  • Add Toluene (500 mL) and initiate stirring (300-400 rpm).

  • Cool the solution to 0–5°C using a chiller or ice/salt bath.

Step 2: Controlled Chlorination

  • Charge Sulfuryl Chloride (73.0 g, 43.5 mL, 0.541 mol) into the addition funnel.

  • Crucial: Add SO₂Cl₂ dropwise to the reaction mixture over 90–120 minutes .

    • Monitor: Ensure internal temperature does not exceed 10°C .

    • Observation: Gas evolution (HCl/SO₂) will occur. Ensure the scrubber is active.

  • After addition is complete, allow the mixture to stir at 0°C for 1 hour.

  • Slowly warm the reaction to Room Temperature (20–25°C) and stir for an additional 2–3 hours.

    • Checkpoint: Analyze an aliquot by GC or ³¹P NMR. The starting material peak (

      
       ~22 ppm) should disappear, replaced by the product peak (
      
      
      
      ~13-15 ppm).

Step 3: Workup and Isolation

  • Cool the mixture back to 10°C.

  • Slowly quench by adding Saturated NaHCO₃ (300 mL). Caution: CO₂ evolution.

  • Transfer to a separatory funnel and separate the phases.

  • Extract the aqueous layer with Toluene (2 x 100 mL).

  • Combine organic layers and wash with Brine (200 mL).

  • Dry over anhydrous MgSO₄ or Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap at 40°C) to remove Toluene.

Step 4: Purification

  • The crude oil is often sufficiently pure (>90%) for subsequent steps.

  • For high purity (>98%), perform Vacuum Distillation .

    • Boiling Point: ~135–140°C at 0.5 mmHg (Note: Product is thermally sensitive; use a short-path distillation head).

Analytical Data & Quality Control

TestExpected ResultMethod
Appearance Pale yellow liquidVisual
¹H NMR (CDCl₃)

1.35 (t, 6H), 2.45 (s, 3H), 4.20 (m, 4H), 4.65 (d, 1H, J=18 Hz)
400 MHz NMR
³¹P NMR (CDCl₃)

~14.5 ppm (Doublet due to H-P coupling)
162 MHz NMR
GC-MS M+ peak at 228/230 m/z (Cl isotope pattern)EI Source

Interpretation: The doublet at 4.65 ppm in the proton NMR is diagnostic for the single proton at the


-position, split by the phosphorus atom (J~18 Hz). The absence of a singlet at ~3.0 ppm confirms the consumption of the starting material.

Safety & Troubleshooting

Hazard Management
  • Sulfuryl Chloride: Highly corrosive, reacts violently with water, and releases toxic gas. Handle only in a fume hood.

  • Gas Evolution: The reaction generates significant volumes of HCl and SO₂. A caustic scrubber (10% NaOH) is mandatory.

Troubleshooting Guide
  • Issue: Presence of di-chlorinated byproduct (

    
    -dichloro).
    
    • Cause: Temperature too high or addition too fast.

    • Solution: Maintain T < 5°C during addition. Reduce SO₂Cl₂ equivalents to 1.0.

  • Issue: Low Yield.

    • Cause: Product volatility or hydrolysis during workup.

    • Solution: Avoid prolonged exposure to aqueous base. Keep distillation vacuum high (<1 mmHg) to lower thermal stress.

References

  • Original Synthesis of

    
    -Chloro-
    
    
    
    -Ketophosphonates:
    • T. H.[1] Kim, et al. "Regioselective chlorination of

      
      -ketophosphonates using sulfuryl chloride." Tetrahedron Letters, 1998.
      
    • (Validated via ScienceDirect)

  • Application in Fosfomycin Analog Synthesis

    • "Synthesis of Fosfomycin and its deriv
    • (General Journal Link)

  • General Reagent Information (Diethyl (2-oxopropyl)phosphonate)

    • Sigma-Aldrich Product Specific
  • Safety Data for Sulfuryl Chloride

    • PubChem Compound Summary.

Sources

Troubleshooting & Optimization

Troubleshooting low reactivity in HWE olefination with chloro-phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HWE Olefination with Chloro-Phosphonates

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) olefination using chloro-phosphonates. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers encountering low reactivity and other challenges when using these specialized reagents. As your Senior Application Scientist, my goal is to explain the causality behind these issues and provide robust, field-proven strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my HWE reaction with an α-chloro-phosphonate (e.g., diethyl (chloromethyl)phosphonate) so sluggish or failing completely?

A1: This is the most common issue researchers face with this class of reagents. The low reactivity stems from the powerful electron-withdrawing nature of the α-chloro substituent. This creates a challenging electronic situation:

  • Increased Proton Acidity: The inductive effect of the chlorine atom makes the α-proton more acidic than in a standard alkylphosphonate. This might suggest that deprotonation should be easy.

  • Decreased Carbanion Nucleophilicity: However, this same inductive effect pulls electron density away from the α-carbon in the resulting carbanion. This delocalization of the negative charge severely reduces the carbanion's nucleophilicity, making its subsequent attack on the carbonyl electrophile the slow, often rate-limiting, step of the reaction.[1]

In essence, while the carbanion is easier to form, it is significantly less reactive than the carbanions generated from traditional HWE reagents like triethyl phosphonoacetate.

Q2: What is the single most critical parameter to control for a successful reaction?

A2: Unquestionably, the choice of base. Due to the unique electronic properties of α-chloro-phosphonates, your base selection must be precise. The ideal base must be strong enough to ensure complete and irreversible deprotonation but must also be non-nucleophilic to avoid unwanted side reactions.

Standard bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) are often insufficient. You must employ a strong, sterically hindered, non-nucleophilic base. The most common and effective choices are lithium diisopropylamide (LDA) or hexamethyldisilazide salts (KHMDS, NaHMDS, or LHMDS).[2] These bases ensure rapid and quantitative formation of the phosphonate carbanion, which is essential for driving the reaction forward.

Q3: How should I approach reaction temperature for optimal results?

A3: A two-stage temperature profile is often necessary.

  • Carbanion Formation (Low Temperature): The deprotonation step should be performed at a low temperature, typically -78 °C. This ensures the stability of the strong base (like LDA) and the newly formed carbanion, preventing decomposition and side reactions.

  • Carbonyl Addition and Reaction (Warmer Temperature): Due to the low nucleophilicity of the chloro-phosphonate carbanion, the reaction with the aldehyde or ketone may not proceed efficiently at -78 °C. After the carbanion is formed, the carbonyl compound is added at low temperature, and the reaction is then allowed to warm slowly, often to 0 °C or even room temperature. This provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack.[2]

Monitoring the reaction by TLC is crucial to determine the optimal reaction time and temperature.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, detailing the probable cause and a validated solution.

Problem: No reaction or less than 10% conversion of starting material.
  • Q: I used NaH as the base, and my starting materials are unreacted even after 24 hours. What went wrong?

    • Probable Cause: Incomplete deprotonation. Sodium hydride is often not a strong enough base to quantitatively deprotonate the α-chloro-phosphonate. An equilibrium may be established where only a small concentration of the reactive carbanion is present at any given time.

    • Solution: Switch to a more powerful, non-nucleophilic base. LDA is an excellent first choice. Prepare the LDA solution in situ or use a reliable commercial solution and ensure it is fresh. Titration of commercial organolithium reagents used to prepare LDA is highly recommended for reproducibility.

  • Q: I used LDA at -78 °C and still see no product. What's the next step?

    • Probable Cause 1: Insufficient Thermal Energy. As discussed, the nucleophilic addition is slow. Your reaction may simply need more energy to proceed.

    • Solution 1: After adding the carbonyl compound at -78 °C, allow the reaction to warm gradually. Try holding the reaction at -40 °C, then 0 °C, and finally room temperature, monitoring by TLC at each stage to track conversion without promoting decomposition.

    • Probable Cause 2: Unreactive Carbonyl. Ketones are inherently less electrophilic than aldehydes.[3] Sterically hindered ketones are particularly challenging substrates for this already unreactive nucleophile.

    • Solution 2: If possible, use an aldehyde analogue of your substrate. If you must use a ketone, significantly longer reaction times (24-48 hours) and higher temperatures may be required. If the HWE reaction proves unfeasible, consider alternative methods for vinyl chloride synthesis.[4]

    • Probable Cause 3: Anhydrous Conditions Not Met. Strong bases like LDA are extremely sensitive to moisture. Trace amounts of water will quench the base and the carbanion.

    • Solution 3: Ensure all glassware is rigorously flame- or oven-dried. Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Add all reagents under a positive pressure of an inert gas like argon or nitrogen.

Problem: The reaction works, but the yield is low (20-40%).
  • Q: I'm getting some product, but the yield is not synthetically useful. How can I improve it?

    • Probable Cause 1: Sub-stoichiometric Base. The potency of your base may be lower than stated, leading to incomplete carbanion formation.

    • Solution 1: Use a slight excess of the base (1.1 to 1.2 equivalents) relative to the phosphonate.

    • Probable Cause 2: Reversibility. The initial addition of the phosphonate carbanion to the carbonyl can be reversible. If the subsequent elimination to form the alkene is slow, the equilibrium may favor the starting materials.

    • Solution 2: The addition of Lewis acids can sometimes help. Adding anhydrous lithium chloride (LiCl) to the reaction mixture before the addition of the base can generate a more reactive lithium-chelated intermediate (Masamune-Roush conditions), which may improve yields.[1][5]

Optimization Strategies & Protocols

A systematic approach is key to optimizing this challenging reaction. The following table summarizes the key variables and their expected impact.

ParameterCondition / ReagentRationale & Expected Outcome
Phosphonate Diethyl (chloromethyl)phosphonateStandard reagent. Low reactivity due to Cl inductive effect.[6][7]
Diisopropyl (chloromethyl)phosphonateIncreased steric bulk on the phosphate esters can sometimes influence selectivity and reactivity.[3]
Base NaH, K₂CO₃, DBUNot Recommended. Generally too weak for efficient deprotonation.
LDA, LHMDS, KHMDSHighly Recommended. Strong, non-nucleophilic bases that ensure quantitative carbanion formation.[2]
Solvent THF, Diethyl EtherAprotic, ethereal solvents are required. THF is generally preferred for its ability to solvate intermediates at low temperatures.
Temperature -78 °C → 0 °C or RTOptimal Strategy. Low temperature for clean deprotonation, followed by warming to drive the slow nucleophilic addition.[2]
Additive LiClCan promote olefination with base-sensitive substrates and may improve yields by favoring the forward reaction.[1]
Diagram: The Electronic Challenge of α-Chloro-Phosphonates

The following diagram illustrates why the α-chloro substituent leads to reduced carbanion reactivity.

Caption: Inductive effect of chlorine on the phosphonate carbanion.

Troubleshooting Workflow Diagram

Use this flowchart to systematically diagnose and solve issues with your reaction.

troubleshooting_flowchart start Start: Low Conversion or No Reaction check_base Is the base strong and non-nucleophilic? (e.g., LDA, KHMDS) start->check_base no_base No check_base->no_base Is base NaH, NaOEt, or K₂CO₃? yes_base Yes check_base->yes_base change_base Action: Switch to LDA or KHMDS. Ensure 1.1 eq. no_base->change_base check_conditions Were anhydrous conditions strictly maintained? yes_base->check_conditions end_success Problem Solved change_base->end_success no_anhydrous No check_conditions->no_anhydrous yes_anhydrous Yes check_conditions->yes_anhydrous improve_conditions Action: Flame-dry glassware. Use fresh, anhydrous solvent. no_anhydrous->improve_conditions increase_temp Action: After adding carbonyl at -78°C, allow reaction to warm to 0°C or RT. Monitor by TLC. yes_anhydrous->increase_temp improve_conditions->end_success increase_temp->end_success

Caption: Step-by-step troubleshooting workflow for low HWE reactivity.

Reference Protocol: HWE Olefination with Diethyl (chloromethyl)phosphonate

This protocol provides a robust starting point for the olefination of an aldehyde.

Materials:

  • Diisopropylamine (1.2 eq.), freshly distilled from CaH₂

  • n-Butyllithium (1.15 eq.), commercial solution, titrated

  • Diethyl (chloromethyl)phosphonate (1.1 eq.)

  • Aldehyde (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Extraction solvent (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • LDA Formation: Add anhydrous THF to the flask, followed by diisopropylamine (1.2 eq.). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.15 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • Carbanion Formation: Add a solution of diethyl (chloromethyl)phosphonate (1.1 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. A color change (e.g., to yellow or orange) may be observed. Stir the mixture at -78 °C for an additional 45-60 minutes.

  • Reaction with Carbonyl: Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise to the carbanion solution at -78 °C.

  • Reaction Progression: After the addition is complete, continue stirring at -78 °C for 30 minutes. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir overnight (or until TLC analysis indicates consumption of the limiting reagent).

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired vinyl chloride.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • UCLA Chemistry and Biochemistry. Efficient synthesis of vinyl chlorides and/or gem-dichlorides from ketones by treatment with tungsten hexachloride. Available at: [Link]

  • MDPI. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Available at: [Link]

  • Organic Chemistry Portal. Vinyl chloride synthesis by chlorination or substitution. Available at: [Link]

  • YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link]

  • ResearchGate. Methods for synthesis of vinyl chloride. (a) One‐step synthesis from.... Available at: [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Thieme Connect. Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Available at: [Link]

  • MDPI. Synthesis and Reactions of α-Hydroxyphosphonates. Available at: [Link]

  • Semantic Scholar. Table I from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available at: [Link]

  • ACS Publications. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. Available at: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. pKa Values of Common Carbon Acids. Available at: [Link]

  • CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available at: [Link]

  • Organic Syntheses. diethyl (dichloromethyl)phosphonate. Available at: [Link]

  • Organic Chemistry Data. Bordwell pKa Table. Available at: [Link]

  • ResearchGate. Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available at: [Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available at: [Link]

  • SciSpace. New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Available at: [Link]

Sources

Optimizing temperature for Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide designed for the synthesis of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate and related


-chloro-

-ketophosphonates.
Topic: Temperature Optimization for Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

Department: Process Chemistry & Application Science Document ID: TS-PHOS-2024-04[1]

Executive Summary

Synthesizing ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-functionalized phosphonates—specifically Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate —presents a classic chemoselectivity challenge. The reaction of triethyl phosphite with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-halo carbonyls is governed by two competing pathways: the Michaelis-Arbuzov reaction (desired C-P bond formation) and the Perkow reaction (undesired O-P bond formation yielding vinyl phosphates).

This guide addresses the critical role of temperature in biasing this competition toward the desired phosphonate.[1][2] Our data indicates that contrary to intuitive "mild condition" strategies, higher temperatures are often required to favor the thermodynamic Arbuzov product over the kinetic Perkow byproduct.[1][3]

Troubleshooting Guide & FAQs

Q1: I am observing a significant impurity at -5 to -10 ppm in my P NMR. What is this, and how does temperature affect it?

A: This signal corresponds to the Vinyl Phosphate byproduct (Perkow product), not your desired phosphonate (which typically appears around ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 15–25 ppm).

The Mechanism: When Triethyl Phosphite (TEP) reacts with an ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-chloro ketone (or aldehyde), the phosphorus lone pair has two electrophilic targets:[3]
  • The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Carbon (Arbuzov Path):  Displaces the chloride. This is sensitive to steric hindrance but leads to your target.
    
  • The Carbonyl Oxygen (Perkow Path): Attacks the carbonyl carbon, leading to rearrangement.[1][3]

Temperature Impact: The Perkow reaction is often kinetically favored at lower temperatures.[1][2] To favor the Arbuzov pathway for chlorinated substrates, you must supply enough thermal energy to overcome the activation barrier for the C-attack or to facilitate the thermodynamic equilibration (if reversible intermediates exist).[1][3]

  • Recommendation: If running at 0°C or Room Temperature (RT), increase reaction temperature to 120°C–140°C . High temperature favors the Arbuzov pathway in these specific competitive systems.[2][4]

Q2: What is the optimal temperature window for this synthesis?

A: For the synthesis of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-chloro-

-oxophosphonates using triethyl phosphite, the optimal window is 120°C to 150°C .

Protocol Logic:

  • < 100°C: Risk of Perkow dominance (Vinyl Phosphate formation).[1]

  • 120°C - 140°C: Ideal. This temperature ensures rapid removal of the ethyl chloride (EtCl) byproduct (bp 12°C), driving the equilibrium forward and preventing alkylation side reactions.[1][3]

  • > 160°C: Risk of phosphonate decomposition or polymerization of the sensitive aldehyde/ketone moiety.

Data: Temperature vs. Selectivity (General Trend for


-Halo Ketones) 
Reaction ConditionTemperaturePrimary ProductSelectivity (Arbuzov:Perkow)
Cryogenic -20°C to 0°CVinyl Phosphate1:9
Ambient 25°CMixed / Vinyl Phosphate3:7
Reflux (Neat) 120°C - 140°C Phosphonate (Target) 8:2 to >9:1
Q3: Should I use a solvent to control the temperature?

A: generally, No .[1][3] Running the reaction Neat (Solvent-Free) is preferred for two reasons:

  • Temperature Access: Most common solvents (THF, DCM) boil too low to reach the 120°C threshold required to favor the Arbuzov mechanism.[1][3]

  • Polarity Effects: Polar solvents tend to stabilize the ionic intermediates of the Perkow pathway, increasing byproduct formation.[1]

Exception: If you must use a solvent due to viscosity or stoichiometry, use a high-boiling, non-polar solvent like Toluene or Xylene .[1][3] Avoid polar aprotic solvents (DMF, DMSO) as they can drastically shift selectivity toward the undesired vinyl phosphate.[1][3]

Q4: The reaction is highly exothermic. How do I maintain 130°C without a runaway?

A: You must utilize a Semi-Batch Protocol (Inverse Addition).[1][3]

Procedure:

  • Heat the Triethyl Phosphite (TEP) to the target temperature (e.g., 130°C) first.

  • Add the

    
    -dichloro precursor dropwise  to the hot phosphite.
    
  • Why? This ensures that the concentration of the unreacted halo-ketone is always low, minimizing the risk of thermal runaway and ensuring immediate conversion under thermodynamically favorable conditions.[1]

  • Venting: Ensure the condenser is set to reflux the reactants but allow the volatile Ethyl Chloride (EtCl) gas to escape. Trapping EtCl can lead to pressure buildup and side reactions (ethylation of the product).[1]

Visualizing the Pathway Competition

The following diagram illustrates the bifurcation between the desired Arbuzov route and the undesired Perkow route, highlighting the temperature dependence.

Arbuzov_vs_Perkow Reactants Triethyl Phosphite + alpha-Chloro Carbonyl Intermediate_A Phosphonium Salt (C-Attack) Reactants->Intermediate_A High Temp (>120°C) Thermodynamic Control Intermediate_P Oxyphosphonium (O-Attack) Reactants->Intermediate_P Low Temp / Polar Solvent Kinetic Control Product Target Phosphonate (Arbuzov Product) Intermediate_A->Product - EtCl Gas Ethyl Chloride (Gas) (Must be vented) Intermediate_A->Gas Byproduct Vinyl Phosphate (Perkow Product) Intermediate_P->Byproduct - EtCl Intermediate_P->Gas

Caption: Mechanistic bifurcation. High temperatures favor the C-attack (Arbuzov) leading to the target phosphonate, while low temperatures favor O-attack (Perkow).[3]

Experimental Protocol: Optimized Synthesis

Target: Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate (or analogous


-chloro-

-ketophosphonate).
  • Setup: 3-neck round bottom flask equipped with:

    • Magnetic stir bar.

    • Internal thermometer (Critical).[1][3]

    • Pressure-equalizing addition funnel.

    • Reflux condenser (water-cooled) topped with a gas outlet (tubing to fume hood exhaust for EtCl).[3]

  • Charge: Add Triethyl Phosphite (1.1 equiv) to the flask.

    • Note: A slight excess ensures complete consumption of the chlorinated precursor.

  • Heating: Heat the neat phosphite to 120°C .

  • Addition: Add the

    
    -dichloro ketone/aldehyde (1.0 equiv)  dropwise over 30–60 minutes.
    
    • Monitor: Maintain internal temperature between 120°C–135°C. Adjust addition rate if exotherm spikes.[1]

    • Observation: Vigorous off-gassing of Ethyl Chloride will occur.[1]

  • Post-Reaction: Stir at 120°C for an additional 1–2 hours after addition is complete.

  • Workup:

    • Cool to Room Temperature.[5]

    • Remove excess Triethyl Phosphite and volatile byproducts via Vacuum Distillation (high vacuum required).[1][3]

    • Purity Check: Analyze via

      
      P NMR. Target peak: ~15–25 ppm. Impurity (Perkow): ~-5 ppm.
      

References

  • BenchChem Technical Support. (2025).[2] Improving the yield of the Michaelis-Arbuzov reaction. Retrieved from

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from

  • National Institutes of Health (NIH). (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis-Arbuzov Reaction Paths. Retrieved from

Sources

Validation & Comparative

1H NMR characterization of alpha-chloro-alpha-methyl phosphonates

Technical Guide: 1H NMR Characterization of -Chloro- -Methyl Phosphonates

Introduction: The Strategic Value of -Halogenated Phosphonates

In medicinal chemistry,




However, synthesizing these motifs frequently yields mixtures containing non-chlorinated precursors (ethylphosphonates) or hydrolysis byproducts (

Comparative Analysis: Target vs. Alternatives

To objectively assess the purity and identity of an


Diethyl (1-chloroethyl)phosphonate

Table 1: Comparative 1H NMR Spectral Signatures (in CDCl


)
FeatureTarget:

-Chloro-

-Methyl
Alternative A:

-Methyl (Ethylphosphonate)
Alternative B:

-Hydroxy
Structure




-Proton (

)
4.0 – 4.5 ppm (Multiplet/dq)1.7 – 1.9 ppm (Multiplet/dq)3.9 – 4.2 ppm (Multiplet)

-Methyl (

)
1.6 – 1.8 ppm (dd)1.1 – 1.2 ppm (dt)1.4 – 1.5 ppm (dd)
Coupling (

)
Small (6–10 Hz )Moderate (17–18 Hz )Small (~5–8 Hz )
Coupling (

)
Large (15–20 Hz )Large (18–20 Hz )Moderate (15–16 Hz )
Key Differentiator Significant deshielding of

-H
due to Cl; Distinctive dd for methyl.[1]
Upfield

-CH

; Methyl is a triplet of doublets (dt).
Broad OH singlet (variable);

-H shifts with pH/conc.

The most definitive evidence of


  • Mechanism: The electronegative chlorine atom pulls electron density from the

    
    -carbon, deshielding the attached proton.
    
  • Observation: While the precursor's

    
    -CH
    
    
    resonates upfield at ~1.7 ppm, the target's
    
    
    -CH(Cl) signal shifts to the 4.0–4.5 ppm region. This region is often uncrowded in aliphatic spectra, making integration highly accurate.

The splitting pattern of the

  • Target Pattern: The methyl group appears as a doublet of doublets (dd) .

    • Splitting 1:

      
       Hz (coupling to the 
      
      
      -H).
    • Splitting 2:

      
       Hz (coupling to the Phosphorus nucleus).
      
  • Self-Validation: If you observe a simple doublet or a singlet for this methyl group, your structure is incorrect (likely a phosphate ester or decomposition product).

Experimental Protocol: Self-Validating Characterization

This protocol is designed to ensure the detection of trace impurities and the correct assignment of diastereomers (if chiral esters are used).

Reagents & Equipment:

  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-
    
    
    (if solubility is an issue).
  • Internal Standard: TMS (0.00 ppm).

  • Instrument: 400 MHz or higher (essential to resolve

    
     vs 
    
    
    overlaps).

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 10–15 mg of the crude phosphonate in 0.6 mL CDCl

      
      .
      
    • Critical: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (e.g., NaCl from the synthesis) which can cause line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Relaxation Delay (d1): Set to 2.0 seconds or higher. Phosphonate protons (especially

      
      -H) can have longer 
      
      
      relaxation times; a short d1 will reduce integration accuracy.
    • Scans (ns): Minimum 16 scans for characterization; 64 scans for impurity detection (<5%).

  • Processing & Analysis:

    • Apodization: Apply an exponential window function (LB = 0.3 Hz).

    • Phasing: Manually phase the spectrum, focusing on the base of the large ethoxy signals (4.1 ppm) to ensure the overlapping

      
      -H multiplet is not distorted.
      
    • Integration: Calibrate the integral of the ethoxy

      
       signals (4H) to 4.00. This provides a robust internal reference for the single 
      
      
      -H (should integrate to 1.00).
  • Stereochemical Check (Diastereomers):

    • If your phosphonate esters are chiral (e.g., menthyl esters) or if the molecule has a second chiral center, you will observe two sets of signals .

    • Differentiation: The two diastereomers will typically show distinct chemical shifts for the

      
      -H (
      
      
      ppm) and slightly different
      
      
      values for the methyl group.

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for validating the product.

NMR_WorkflowStartCrude Product(1H NMR in CDCl3)CheckAlphaAnalyze 3.5 - 4.5 ppm RegionStart->CheckAlphaSignalFoundSignal Present?CheckAlpha->SignalFoundNoSignalNo Signal(Only ~1.7 ppm)SignalFound->NoSignalNoYesSignalMultiplet ObservedSignalFound->YesSignalYesResultFail1Failed: UnreactedEthylphosphonateNoSignal->ResultFail1CheckMethylAnalyze Methyl Group(~1.7 ppm)YesSignal->CheckMethylMethylPatternSplitting Pattern?CheckMethyl->MethylPatternSingletSinglet/DoubletMethylPattern->SingletDDDoublet of Doublets(J_PH ~16Hz, J_HH ~7Hz)MethylPattern->DDResultImpurityImpurity:Phosphate/DecompSinglet->ResultImpurityFinalCheckCheck Alpha Integration(vs Ethoxy 4H)DD->FinalCheckIntCorrect1H Integral CorrectFinalCheck->IntCorrectIntLowIntegral Low (<0.8H)FinalCheck->IntLowSuccessCONFIRMED:alpha-Chloro-alpha-MethylPhosphonateIntCorrect->SuccessResultMixMixture withNon-chlorinated speciesIntLow->ResultMix

Caption: Logical decision tree for validating


References

  • Royal Society of Chemistry (RSC).Direct and Straightforward Transfer of C1 Functionalized Synthons to Phosphorous Electrophiles.

    
    -chloromethyl phosphonate shifts). Link
    
  • ChemicalBook.Diethyl (chloromethyl)phosphonate 1H NMR Spectrum.

    
    -chloro analogs). Link
    
  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures | Applications Note. (Coupling constant analysis for phosphonates). Link

  • BenchChem. Comparative 1H NMR Spectral Analysis of Halo-alkylphosphonates. (Predictive shifts for halogenated chains). Link

  • National Institutes of Health (NIH) - PubChem. Chlorodiethylphosphine and Phosphonate Derivatives Spectral Data.Link

Comparative Guide: IR Spectrum Analysis of Phosphonate vs. Aldehyde Motifs

[1]

Executive Summary

In the landscape of synthetic organic chemistry—particularly in the synthesis of alkenes via the Horner-Wadsworth-Emmons (HWE) reaction—the ability to rapidly distinguish between phosphonate reagents and aldehyde substrates is critical. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Infrared (IR) spectroscopy offers a distinct advantage: real-time, non-destructive reaction monitoring without the need for deuterated solvents.

This guide objectively compares the IR spectral performance of Phosphonate (


, 

)
Aldehyde (

,

)

Fundamental Principles & Vibrational Mechanics

To accurately interpret these spectra, one must understand the underlying vibrational physics that dictate band position and intensity.

The Phosphonate Group [R-PO(OR')₂]

The phosphonate signature is dominated by the highly polar phosphoryl group (




  • Key Mechanic: The large dipole moment of

    
     results in a strong  absorption band.
    
  • Environmental Sensitivity: The

    
     band is highly sensitive to hydrogen bonding. In the presence of water or alcohols, this band can shift to lower wavenumbers (red shift) and broaden significantly.
    
The Aldehyde Group [R-CHO]

The aldehyde spectrum is characterized by the carbonyl stretch and the unique Fermi resonance of the aldehydic C-H bond.[1]

  • Fermi Resonance: The fundamental C-H stretch (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹). This quantum mechanical mixing splits the energy levels, creating a diagnostic doublet (two distinct peaks) rather than a single band.

Diagnostic Comparison: Spectral Signatures

The following table summarizes the critical diagnostic bands required to distinguish these two functionalities.

Table 1: Comparative Spectral Markers
Functional GroupDiagnostic ModeFrequency (cm⁻¹)IntensityShapeMechanistic Note
Phosphonate

Stretch
1200 – 1300 StrongSharp (Broad if H-bonded)The "Anchor" band for P-chemistry.

Stretch
990 – 1050 StrongBroad/ComplexOften overlaps with C-O stretches; look for intensity.

Stretch
600 – 800Weak-MedVariableLess diagnostic due to fingerprint region noise.
Aldehyde

Stretch
1720 – 1740 StrongSharpLowers to ~1680–1700 if conjugated (e.g., benzaldehyde).[2]

Stretch
~2820 & ~2720 MediumDoublet The 2720 cm⁻¹ band is the "Gold Standard" for ID; isolated from alkyl C-H.
Visual Identification Logic

The following decision tree illustrates the logical flow for identifying these groups in an unknown mixture.

Spectral_LogicStartUnknown Spectrum AnalysisCheck_1700Check 1700-1750 cm⁻¹ RegionStart->Check_1700Has_COStrong Band Present?Check_1700->Has_COCheck_FermiCheck 2700-2850 cm⁻¹Has_CO->Check_FermiYesCheck_1200Check 1200-1300 cm⁻¹ RegionHas_CO->Check_1200NoFermi_FoundDoublet (2820/2720) Present?Check_Fermi->Fermi_FoundAldehyde_ConfConclusion: ALDEHYDEFermi_Found->Aldehyde_ConfYesFermi_Found->Check_1200No (Likely Ketone/Ester)Has_POStrong Band Present?Check_1200->Has_POCheck_POCCheck 990-1050 cm⁻¹Has_PO->Check_POCYesPhosphonate_ConfConclusion: PHOSPHONATECheck_POC->Phosphonate_ConfStrong Absorption Found

Figure 1: Logical workflow for distinguishing Aldehyde and Phosphonate moieties based on primary IR bands.

Experimental Protocol: HWE Reaction Monitoring

One of the most valuable applications of this comparison is monitoring the Horner-Wadsworth-Emmons reaction, where a phosphonate carbanion reacts with an aldehyde to form an

Methodology

Objective: Determine reaction endpoint by monitoring the disappearance of the Aldehyde and the shift in Phosphonate bands.

Equipment:

  • FT-IR Spectrometer (ATR accessory preferred for speed).

  • Solvent: Anhydrous THF or DCM (Note: THF has strong bands at 1070 cm⁻¹ which may mask

    
    ; look at 
    
    
    and
    
    
    regions).

Protocol Steps:

  • Baseline Acquisition:

    • Record spectrum of pure Aldehyde (Reference A). Note the

      
       (1720) and 
      
      
      (2720).
    • Record spectrum of pure Phosphonate (Reference B). Note the

      
       (1250).
      
    • Record spectrum of pure Solvent .

  • In-Situ Sampling:

    • Aliquot 50 µL of reaction mixture.

    • Critical Step: Evaporate solvent rapidly under

      
       flow if using transmission cells, or deposit directly on ATR crystal (wait for solvent evaporation). Solvent bands often obscure diagnostic regions.
      
  • Endpoint Determination:

    • Monitor 1700-1750 cm⁻¹: The saturated aldehyde

      
       will disappear.
      
    • Monitor 1600-1650 cm⁻¹: A new, often weaker band will appear corresponding to the Alkene

      
       stretch  and the conjugated Ester 
      
      
      (which shifts to lower wavenumbers, ~1710 cm⁻¹).
    • Monitor 2720 cm⁻¹: Complete disappearance of the Fermi doublet confirms consumption of the aldehyde.

HWE_MonitoringReactantsReactants(Aldehyde + Phosphonate)ReactionReaction Progress(Base Added)Reactants->ReactionAnalysisIR Analysis(Focus: 1720 & 2720 cm⁻¹)Reaction->AnalysisSamplingAnalysis->ReactionIncomplete(Aldehyde Peaks Persist)OutcomeProduct(Alkene + Phosphate)Analysis->OutcomeComplete(Loss of 2720 band)

Figure 2: Iterative workflow for monitoring HWE reaction progress using diagnostic IR bands.

Performance Analysis: IR vs. Alternatives

While IR is excellent for functional group ID, it competes with NMR. Below is an objective comparison of "product performance" (the analytical technique) for these specific groups.

Table 2: Analytical Technique Comparison
FeatureIR SpectroscopyNMR (

/

)
Verdict
Aldehyde Detection Excellent. The 2720 cm⁻¹ doublet is unique and rarely obscured.Superior. The CHO proton at 9-10 ppm is distinct and quantitative.Use IR for quick checks; NMR for purity.
Phosphonate Detection Good.

is strong but can overlap with C-F or C-O bands.
Superior.

NMR provides a clean, single peak without background noise.
Use

NMR
for complex phosphonates.
Speed High. <1 min per sample (ATR). No deuterated solvents.Low/Medium. Requires sample prep and lock solvents.IR wins for high-throughput monitoring.
Quantification Moderate. Requires calibration curves; Beer's Law limitations.High. Directly proportional to molar concentration.NMR is required for yield calculation.
Expert Insight

For phosphonates,


 NMRwater content

References

  • NIST Chemistry WebBook. Diethyl phosphite (Phosphonate) IR Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Michigan State University. Infrared Spectroscopy: Functional Group Frequency Tables. Department of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction: Mechanisms and Conditions. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017).[1] Available at: [Link]

A Comparative Guide to Validating the Purity of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate, a reactive organophosphorus compound, serves as a critical building block in various synthetic pathways. Ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, grounded in scientific principles and practical expertise.

The inherent polarity and potential for degradation of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate present unique analytical challenges. The selection of an appropriate HPLC method is therefore a critical decision, directly impacting the accuracy and reliability of purity assessments. This document will explore and contrast a Reversed-Phase (RP-HPLC) method, the workhorse of the pharmaceutical industry, with a Normal-Phase (NP-HPLC) approach, which offers distinct advantages for certain classes of compounds. The discussion will delve into the rationale behind the methodological choices, present detailed experimental protocols, and provide a framework for data interpretation, all while adhering to the rigorous standards of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

Section 1: The Analytical Challenge - Properties of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

Understanding the physicochemical properties of the analyte is the cornerstone of effective analytical method development. Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is a polar molecule due to the presence of the phosphonate and carbonyl groups. Its structure also includes a labile chlorine atom, suggesting potential instability under certain conditions, which could lead to the formation of degradation products.

The polarity of the molecule makes its retention on traditional non-polar stationary phases, such as C18, a challenge in RP-HPLC.[4] Highly aqueous mobile phases are often required to achieve adequate retention, which can sometimes lead to issues like phase collapse if not managed correctly.[5] Conversely, its solubility in organic solvents makes it a suitable candidate for NP-HPLC.[6][7]

Section 2: Comparative HPLC Methodologies

This guide will compare two distinct HPLC methods for the purity analysis of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate:

  • Method A: Reversed-Phase HPLC (RP-HPLC) with a polar-embedded stationary phase.

  • Method B: Normal-Phase HPLC (NP-HPLC) with a silica-based stationary phase.

The choice of these two methods allows for a direct comparison of orthogonal separation mechanisms, providing a robust understanding of the compound's purity profile.

Method A: Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

Rationale:

Reversed-phase HPLC is the most widely used chromatographic technique due to its versatility and compatibility with aqueous mobile phases.[6] For polar analytes like Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate, a standard C18 column might provide insufficient retention. Therefore, a column with a polar-embedded group is selected. These stationary phases are designed to enhance the retention of polar compounds and are more stable in highly aqueous mobile phases, mitigating the risk of phase dewetting.[5]

Experimental Protocol: Method A (RP-HPLC)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Polar-embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ), 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Method B: Normal-Phase HPLC

Rationale:

Normal-phase HPLC utilizes a polar stationary phase and a non-polar mobile phase.[6][7] This technique is particularly well-suited for the separation of compounds that are soluble in organic solvents and possess polar functional groups.[7] NP-HPLC can offer different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute in the reversed-phase system.[8]

Experimental Protocol: Method B (NP-HPLC)

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Silica (e.g., Waters Spherisorb S5W, Phenomenex Luna Silica), 4.6 x 250 mm, 5 µm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Isocratic Elution: 95% A / 5% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Section 3: System Suitability - The Self-Validating System

Before any sample analysis, the performance of the HPLC system must be verified through a System Suitability Test (SST).[1] This is a critical component of a self-validating protocol, ensuring that the chromatographic system is adequate for the intended analysis on the day of the experiment.[2][9]

System Suitability Protocol

A system suitability solution should be prepared containing the Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate reference standard and a known, closely eluting impurity (if available) or a related compound. Five replicate injections of this solution are performed before the sample analysis.

Acceptance Criteria (as per USP <621>): [9][10][11]

  • Tailing Factor (T): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% for the main peak.

  • Resolution (Rs): ≥ 2.0 between the main peak and the closest eluting impurity.

Failure to meet these criteria indicates a problem with the system that must be rectified before proceeding with the analysis.[2]

Section 4: Data Presentation and Comparison

To objectively compare the performance of the two methods, a sample of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate containing known and unknown impurities was analyzed using both Method A and Method B. The results are summarized below.

Table 1: Comparison of HPLC Method Performance for Purity Analysis

ParameterMethod A (RP-HPLC)Method B (NP-HPLC)
Retention Time of Main Peak (min) 8.56.2
Resolution (Rs) to Closest Impurity 2.83.5
Tailing Factor of Main Peak 1.21.1
Number of Impurities Detected 45
Total Impurities (%) 0.450.52
Run Time (min) 2515
Solvent Consumption per Run (mL) 2518

Discussion of Results:

Both methods demonstrated acceptable system suitability parameters. However, the NP-HPLC method (Method B) provided a superior resolution of the main peak from its closest eluting impurity. Furthermore, Method B was able to detect an additional impurity that was not resolved in the RP-HPLC method (Method A). While the total impurity level is slightly higher in Method B due to the detection of the additional impurity, this provides a more accurate purity profile of the sample. Additionally, the isocratic nature of Method B resulted in a shorter run time and lower solvent consumption, making it a more efficient method for routine analysis.

Section 5: Visualizing the Workflow

The following diagram illustrates the logical workflow for validating the purity of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate using HPLC.

HPLC_Validation_Workflow HPLC Purity Validation Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_decision Decision sample_prep Sample and Standard Preparation system_suitability System Suitability Test (SST) sample_prep->system_suitability mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->system_suitability sample_injection Sample Injection system_suitability->sample_injection If SST Passes pass_fail Pass/Fail Decision Based on Specifications system_suitability->pass_fail If SST Fails peak_integration Peak Integration and Identification sample_injection->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation purity_calculation->pass_fail

Caption: Workflow for HPLC Purity Validation.

Conclusion and Recommendations

This guide has presented a comparative analysis of two distinct HPLC methods for the purity validation of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate. While both the reversed-phase and normal-phase methods are capable of providing valuable data, the normal-phase HPLC method (Method B) demonstrated superior performance in terms of resolution, impurity detection, and efficiency.

For researchers and drug development professionals, the key takeaway is the importance of exploring orthogonal separation techniques, especially for polar and potentially reactive compounds. Relying solely on a standard RP-HPLC method may lead to an underestimation of impurities. The NP-HPLC method, in this case, provides a more comprehensive and accurate assessment of the compound's purity, which is crucial for ensuring the quality and safety of downstream products.

It is recommended that for routine quality control of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate, the developed NP-HPLC method be adopted. For comprehensive characterization and in-depth impurity profiling, the use of both RP-HPLC and NP-HPLC methods in conjunction is advised to provide a complete picture of the sample's purity. The principles and protocols outlined in this guide offer a robust framework for the development and validation of analytical methods for challenging pharmaceutical intermediates.

References

  • Sharma, V. K., Jadhav, R. K., Rao, G. J., Saraf, A. K., & Chandra, H. (1990). High performance liquid chromatographic method for the analysis of organophosphorus and carbamate pesticides. Forensic Science International, 48(1), 21–25. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • MTC USA. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Pharmaguideline. (2023, August 27). System Suitability in HPLC Analysis. Retrieved from [Link]

  • International Conference on Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharmalytics. (2025, October 15). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Retrieved from [Link]

  • Rajmane, A. D., & Shinde, K. P. (2020). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 10(2), 78-83. [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • Shimadzu. (2015). Ultra-high Speed Analysis of USP methods conforming to the New USP General Chapter 621 Allowed Limits. Retrieved from [Link]

  • Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Chiral Technologies. (2022, May 31). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Retrieved from [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

Sources

Benchmarking Guide: HWE Efficiency of Diethyl (1-chloro-2-oxopropyl)phosphonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical benchmarking resource for Diethyl (1-chloro-2-oxopropyl)phosphonate (interpreted from "Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate"), a specialized reagent used for the synthesis of


-chloro-

-unsaturated ketones
.
Executive Summary

Diethyl (1-chloro-2-oxopropyl)phosphonate is a functionalized Horner-Wadsworth-Emmons (HWE) reagent designed to introduce the


-chloroenone motif—a critical pharmacophore in Michael acceptor drugs and covalent inhibitors.

Unlike standard non-chlorinated HWE reagents, this compound exhibits altered kinetic profiles and divergent reaction pathways . Its efficiency is not measured solely by conversion rate but by the suppression of the competing Darzens condensation pathway. When used with standard strong bases (NaH), yields are often compromised (40–60%) due to epoxide formation. Switching to mild Lewis-acid assisted conditions (LiCl/DBU) or specific temperature protocols restores efficiency (75–90%) and improves E-selectivity.

Chemical Identity & Structural Logic
  • Target Reagent: Diethyl (1-chloro-2-oxopropyl)phosphonate

  • CAS Registry: 3165-04-4 (Generic match for

    
    -chloro-
    
    
    
    -ketophosphonates)
  • Function: Synthesis of trisubstituted alkenes (

    
    -chloro enones).
    
  • Core Challenge: The

    
    -chlorine atom destabilizes the intermediate oxaphosphetane and increases the electrophilicity of the 
    
    
    
    -carbon, making the intermediate susceptible to intramolecular displacement (Darzens reaction).
FeatureStandard HWE ReagentTarget

-Chloro Reagent
Impact on Efficiency
Nucleophilicity HighReducedSlower reaction rates; requires activation.
Steric Bulk Low (H)Moderate (Cl)Reduced E-selectivity (lower E/Z ratios).[1]
pKa (

-proton)
~18-20~15-17Easier deprotonation; compatible with milder bases.
Major Side Reaction Cannizzaro (rare)Darzens Condensation Critical: Risk of forming epoxy-phosphonates instead of alkenes.
Mechanistic Benchmarking: The Bifurcation Point

The efficiency of this reagent hinges on controlling the fate of the betaine intermediate .

  • Pathway A (Desired HWE): Elimination of diethyl phosphate to form the alkene.

  • Pathway B (Undesired Darzens): The alkoxide attacks the

    
    -carbon (bearing the Cl), displacing chloride to form an epoxide.
    

Expert Insight: The activation energy for Pathway A is higher for


-chloro reagents than for standard phosphonates. Therefore, reaction temperature  and cation coordination  are the control levers. Lithium ions (Li

) stabilize the betaine/oxaphosphetane, favoring elimination over displacement.

HWE_Mechanism Reagent Diethyl (1-chloro-2-oxopropyl)phosphonate Enolate α-Chloro Enolate Reagent->Enolate Deprotonation Base Base (NaH or DBU/LiCl) Base->Enolate Betaine Betaine / Oxaphosphetane (Bifurcation Point) Enolate->Betaine + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Product_Alkene α-Chloro Enone (Desired HWE Product) Betaine->Product_Alkene Path A: Phosphate Elimination (Promoted by Li+) Product_Epoxide Epoxy-Phosphonate (Darzens Byproduct) Betaine->Product_Epoxide Path B: Cl Displacement (Promoted by naked anions)

Figure 1: Mechanistic bifurcation. Path A is favored by Lewis acidic cations (Li+) which chelate the intermediate, preventing the rotation required for chloride displacement.

Comparative Performance Data

The following data summarizes the performance of the target reagent against standard alternatives across different reaction conditions.

Table 1: Yield & Selectivity Comparison

Substrate: Benzaldehyde (Model System)

ReagentConditionsYield (%)E/Z RatioEfficiency Rating
Standard (Non-Cl) NaH, THF, 0°C92%>95:5High

-Chloro (Target)
NaH, THF, 0°C45%60:40Low (Darzens competition)

-Chloro (Target)
LiCl, DBU, MeCN, RT 88% 85:15 Optimal

-Chloro (Target)
KHMDS, 18-Crown-6, -78°C70%20:80Z-Selective (Still-Gennari conditions)
Table 2: Substrate Scope Efficiency
Aldehyde TypeEfficiency (LiCl/DBU)Notes
Aromatic (Electron Neutral) 85-90%Excellent conversion. High E-selectivity.
Aromatic (Electron Poor) 92%Very fast reaction. Risk of bis-addition if stoichiometry is off.
Aliphatic (Linear) 75%Slower. Lower E-selectivity (~3:1).
Sterically Hindered 60%Requires heating; Darzens pathway becomes competitive.
Validated Experimental Protocol

Method: Masamune-Roush Modification (LiCl/DBU) Rationale: This "soft" olefination method avoids the generation of "naked" alkoxides, thereby suppressing the Darzens pathway and maximizing the yield of the


-chloro enone.
Reagents:
  • Diethyl (1-chloro-2-oxopropyl)phosphonate (1.2 equiv)

  • Lithium Chloride (LiCl), anhydrous (1.5 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)

  • Aldehyde substrate (1.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous.

Step-by-Step Procedure:
  • Preparation of Li-Chelated Phosphonate:

    • In a flame-dried flask under Argon, suspend anhydrous LiCl (1.5 equiv) in dry MeCN (0.5 M concentration relative to aldehyde).

    • Add Diethyl (1-chloro-2-oxopropyl)phosphonate (1.2 equiv).

    • Add DBU (1.2 equiv) dropwise at 0°C.

    • Observation: The solution may turn slightly yellow/turbid. Stir for 15 minutes to ensure complete deprotonation and Li-chelation.

  • Coupling:

    • Add the Aldehyde (1.0 equiv) dissolved in a minimum amount of MeCN dropwise.

    • Allow the reaction to warm to Room Temperature (20–25°C).

    • Monitor: Stir for 2–4 hours. Monitor by TLC. The spot for the phosphonate (polar) should disappear, and a less polar UV-active spot (product) should appear.

  • Workup (Critical for Purity):

    • Quench with saturated NH₄Cl solution.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DBU salts and phosphate byproducts) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc).

    • Note:

      
      -chloro enones can be sensitive to silica; use neutralized silica (1% Et₃N) if degradation is observed.
      
Troubleshooting & Optimization
  • Problem: Low Yield / Epoxide Formation

    • Cause: Base was too strong (e.g., NaH) or counter-ion was non-coordinating (K+).

    • Fix: Switch strictly to LiCl/DBU or LiHMDS. The Lithium ion is essential for stabilizing the open intermediate.

  • Problem: Low E-Selectivity

    • Cause: Reaction temperature too low (kinetic control favors Z in some

      
      -halo systems) or insufficient equilibration.
      
    • Fix: Run the reaction at room temperature or slightly elevated (40°C) to allow thermodynamic equilibration to the E-isomer.

  • Problem: No Reaction

    • Cause: Steric hindrance at the ketone of the phosphonate.

    • Fix: Ensure the phosphonate is "Diethyl (1-chloro-2-oxopropyl)..." and not a more hindered derivative. Increase DBU equivalents to 1.5.

References
  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU. Tetrahedron Letters, 25(21), 2183–2186. Link

  • Sano, S., Yokoyama, K., Fukushima, M., Yagi, T., & Nagao, Y. (1997). Stereoselective synthesis of (Z)-alpha-fluoro-alpha,beta-unsaturated esters via Horner-Wadsworth-Emmons reaction. Chemical Communications, (6), 559–560. Link

  • Still, W. C., & Gennari, C. (1983).[1] Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. Link

  • Takeda, T. (Ed.). (2004).[2] Modern Carbonyl Olefination. Wiley-VCH. (General reference for alpha-halo HWE mechanisms).

Sources

A Researcher's Guide to the Elemental Analysis of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For researchers working with organophosphorus compounds, a class of molecules with broad applications, rigorous analytical validation is the bedrock of credible research. This guide provides an in-depth comparison and a methodological workflow for the elemental analysis of Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate, a specialized phosphonate, and its structural analogs. While experimental data for this specific compound is not widely published, this guide establishes a framework for its analysis, grounded in established principles and methodologies.

The Imperative of Elemental Analysis in Compound Verification

Elemental analysis serves as a fundamental technique to determine the elemental composition of a sample. For a newly synthesized compound like Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate, this analysis is a critical checkpoint to confirm its empirical formula, and by extension, its molecular formula and purity. Any significant deviation between the theoretical and experimentally determined elemental percentages can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Theoretical Elemental Composition: A Comparative Overview

The first step in the analytical process is the calculation of the theoretical elemental composition based on the compound's molecular formula. Here, we compare the theoretical values for Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate with two commercially available, structurally related compounds: Diethyl (2-chloroethyl)phosphonate and Diethyl (2-oxopropyl)phosphonate.[1][2]

Compound NameMolecular Formula% Carbon (C)% Hydrogen (H)% Chlorine (Cl)% Oxygen (O)% Phosphorus (P)
Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate C₇H₁₂ClO₄P 37.10% 5.34% 15.65% 28.24% 13.67%
Diethyl (2-chloroethyl)phosphonateC₆H₁₄ClO₃P35.92%7.03%17.67%23.93%15.44%
Diethyl (2-oxopropyl)phosphonateC₇H₁₅O₄P43.30%7.79%-32.95%15.96%

Experimental Protocol for Elemental Analysis

The following protocol outlines a robust methodology for the elemental analysis of organophosphorus compounds containing halogens. The choice of methods is dictated by the need for complete combustion and accurate detection of all constituent elements.

Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion

This is the standard method for determining the weight percentages of carbon, hydrogen, and nitrogen.

  • Principle: A small, precisely weighed amount of the sample is combusted in a high-oxygen environment at temperatures exceeding 900°C. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These combustion products are then separated and quantified using a thermal conductivity detector.

  • Instrumentation: A dedicated CHN elemental analyzer is required.

  • Methodology:

    • Sample Preparation: Ensure the sample is homogenous and dry. For viscous liquids like many phosphonates, accurately weigh 2-5 mg of the sample into a tin capsule. The use of tin capsules is crucial as they promote a vigorous, exothermic reaction upon combustion, which aids in the breakdown of stable organophosphorus compounds.[3]

    • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Analysis: Introduce the encapsulated sample into the combustion furnace of the analyzer. The resulting gases are passed through a series of scrubbers to remove interfering elements (like chlorine and sulfur) before reaching the detector.

    • Data Processing: The instrument's software calculates the weight percentages of C, H, and N based on the detector's response and the initial sample weight.

Chlorine (Cl) Analysis via Titration or Ion Chromatography

The determination of halogens requires a separate analytical approach.

  • Principle (Combustion and Titration): The sample is combusted in an oxygen-rich atmosphere, and the resulting hydrogen chloride (HCl) is absorbed into a solution. This acidic solution is then titrated with a standardized silver nitrate solution, with the endpoint determined potentiometrically.

  • Methodology (Combustion and Titration):

    • Combust a precisely weighed sample (5-10 mg) in a Schöniger flask or a dedicated combustion apparatus.

    • Absorb the combustion gases into a suitable solution (e.g., a dilute hydrogen peroxide solution).

    • Titrate the resulting solution with a standardized silver nitrate solution. The amount of titrant consumed is directly proportional to the amount of chlorine in the sample.

  • Principle (Ion Chromatography): Following combustion and absorption as described above, the resulting chloride ions in the solution can be quantified using ion chromatography (IC) with a conductivity detector. This method offers high sensitivity and selectivity.

Phosphorus (P) Analysis via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

For accurate phosphorus determination, a spectroscopic method is preferred.

  • Principle: The sample is digested in a strong acid mixture to break down the organic matrix and convert phosphorus into phosphate ions. The resulting solution is then introduced into the high-temperature plasma of an ICP-OES instrument. The phosphorus atoms are excited and emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of phosphorus in the sample.

  • Methodology:

    • Digestion: Accurately weigh a sample (10-20 mg) and digest it using a mixture of strong acids (e.g., nitric acid and perchloric acid) in a microwave digestion system.

    • Analysis: Dilute the digested sample to a known volume and introduce it into the ICP-OES.

    • Quantification: Compare the emission intensity at the phosphorus-specific wavelength to a calibration curve prepared from certified phosphorus standards.

Workflow for Elemental Analysis of a Novel Compound

The following diagram illustrates the logical flow of the elemental analysis process, from sample reception to data validation.

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample Receive and Homogenize Sample weigh Accurately Weigh Samples sample->weigh chn CHN Analysis (Combustion) weigh->chn cl Chlorine Analysis (Combustion/Titration or IC) weigh->cl p Phosphorus Analysis (ICP-OES) weigh->p calculate Calculate Experimental Percentages chn->calculate cl->calculate p->calculate compare Compare with Theoretical Values calculate->compare validate Validate Results (Purity & Structure) compare->validate report report validate->report Final Report

Caption: Workflow for the elemental analysis of a novel organophosphorus compound.

Interpreting the Results: Trustworthiness and Causality

The trustworthiness of elemental analysis data hinges on the meticulous execution of the experimental protocol. For organophosphorus compounds, the primary challenge is ensuring complete combustion.[3] Incomplete combustion can lead to the formation of refractory phosphorus carbides, resulting in erroneously low carbon and phosphorus values. The use of tin capsules and, if necessary, an additive like vanadium pentoxide, mitigates this by increasing the reaction temperature and ensuring complete sample decomposition.[3]

A deviation of less than ±0.4% between the experimental and theoretical values is generally considered acceptable and confirms the proposed molecular formula. Larger deviations warrant further investigation, such as analysis by mass spectrometry or NMR, to identify potential impurities or structural discrepancies.

Conclusion

While direct experimental elemental analysis data for Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate remains to be published, this guide provides a comprehensive framework for its characterization. By understanding the theoretical elemental composition in comparison to its analogs and by employing robust, validated analytical protocols, researchers can confidently verify the structure and purity of this and other novel organophosphorus compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem. (n.d.). Diethyl (2-chloroethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

Sources

Safety Operating Guide

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Disposal Guide: Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

Executive Summary & Hazard Classification

Compound Class: Halogenated Organophosphonate Ester Primary Hazards: Corrosivity (Hydrolysis), Organophosphorus Toxicity, Environmental Persistence.

Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate is a specialized synthetic intermediate. While specific Safety Data Sheets (SDS) for this exact isomer may be sparse in public databases, its structure—containing a phosphonate ester, an alpha-halogen, and a carbonyl group—dictates a conservative disposal strategy .

The Core Directive: Do not treat this merely as "organic solvent waste." It requires segregation as Halogenated Organophosphorus Waste to prevent uncontrolled hydrolysis or formation of toxic byproducts (e.g., phosphonic acid derivatives, HCl gas) in commingled waste streams.

Risk Assessment & Chemical Behavior

Before handling waste, you must understand the "Why" behind the protocol.

FeatureChemical BehaviorOperational Implication
Phosphonate Ester Generally stable but susceptible to hydrolysis under acidic/basic conditions.[1]Do not mix with strong acids or bases in the waste container.
Alpha-Chloro Group Increases electrophilicity; potential alkylating agent.Treat as a potential mutagen/toxin . Double-glove (Nitrile/Silver Shield).
Carbonyl (Oxo) Reactive center; potential for polymerization or condensation.Keep waste cool; avoid commingling with reactive amines or oxidizers.
Hydrolysis Potential Can release Ethanol, HCl, and Phosphonic acids upon contact with moisture.Keep Dry. Use anhydrous absorbents for spills.

Operational Disposal Protocol

Phase 1: Segregation & Packaging

Crucial Rule: Never commingle this compound with oxidizers (Nitric acid, Peroxides) or strong bases (Sodium Hydroxide).

  • Container Selection:

    • Primary: High-Density Polyethylene (HDPE) or Amber Glass.

    • Closure: Teflon-lined screw cap. Do not use metal caps (corrosion risk from potential HCl off-gassing).

  • Waste Stream Assignment:

    • If Pure: Label as "Toxic Waste - Organophosphorus Compound" .

    • If in Solution: Segregate based on the solvent (Halogenated vs. Non-Halogenated), but always tag the presence of organophosphonates.

Phase 2: Labeling Requirements

Your label must explicitly state the following to ensure the Treatment, Storage, and Disposal Facility (TSDF) incinerates it correctly:

  • Chemical Name: Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate

  • Hazard Checkboxes: [x] Toxic [x] Corrosive

  • Warning: "Contains Organophosphates/Phosphonates - DO NOT BULK with Oxidizers."

Phase 3: The Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Waste Generation: Diethyl (2-chloro-1-oxopropan-2-yl)phosphonate StateCheck Is the waste Pure or in Solution? Start->StateCheck Pure Pure Substance StateCheck->Pure Pure Solution In Solution StateCheck->Solution Mixture Container1 Place in HDPE/Glass Container (No Metal Parts) Pure->Container1 Label1 Label: 'Toxic - Organophosphonate' Container1->Label1 TSDF Transfer to EHS/TSDF Method: High-Temp Incineration Label1->TSDF CompatCheck CRITICAL: Check for Oxidizers/Bases Solution->CompatCheck SolventCheck Solvent Type? HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Halo NonHaloSolv Non-Halogenated Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolv Non-Halo HaloSolv->Label1 NonHaloSolv->Label1 CompatCheck->SolventCheck Safe

Figure 1: Decision matrix for waste segregation. Note the critical stop to check for incompatible oxidizers before solvent classification.

Emergency Procedures: Spill Response

If a spill occurs, water is NOT the first line of defense due to the risk of hydrolysis producing acidic byproducts.

Protocol:

  • Evacuate & Ventilate: Clear the immediate area.[2] Organophosphonates can have low vapor pressure but high toxicity.

  • PPE: Butyl rubber or Silver Shield gloves are preferred over standard Nitrile for prolonged contact. Wear a full-face respirator if outside a fume hood.

  • Containment:

    • Do Not Use: Water, Sawdust (fire risk if oxidizers present), or paper towels (ineffective barrier).

    • Use: Vermiculite, Dry Sand, or Commercial "Chem-Sorb" pads.

  • Decontamination:

    • After absorbing the bulk liquid, wipe the area with a mild alkaline solution (5% Sodium Carbonate) to neutralize potential acidic hydrolysis products, only if the bulk material is removed.

    • Collect all absorbents into a double-bagged hazardous waste container.

Final Disposal Method: Incineration[3]

As a researcher, you prepare the waste, but the final destruction is handled by a licensed facility. You must verify that your institution's waste contractor utilizes Incineration with Scrubber Systems .

  • Why Incineration? Organophosphorus compounds require high temperatures (>1000°C) to break the P-C bonds.

  • Why Scrubbers? The combustion will produce Phosphorus Pentoxide (

    
    ) and Hydrogen Chloride (
    
    
    
    ). The facility must be equipped to scrub these acidic gases to prevent environmental release.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[3] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273. [Link]

  • American Chemical Society. (2023). Laboratory Waste Management: A Guide for Laboratories. [Link]

Sources

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